Ranolazine-D8
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O4/c1-18-7-6-8-19(2)24(18)25-23(29)16-27-13-11-26(12-14-27)15-20(28)17-31-22-10-5-4-9-21(22)30-3/h4-10,20,28H,11-17H2,1-3H3,(H,25,29)/i11D2,12D2,13D2,14D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLMZUWKNUAPSZ-FUEQIQQISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(COC3=CC=CC=C3OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1CC(COC2=CC=CC=C2OC)O)([2H])[2H])([2H])[2H])CC(=O)NC3=C(C=CC=C3C)C)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ranolazine-D8: A Technical Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine-D8 is the deuterium-labeled analogue of Ranolazine, an anti-anginal medication. In the realm of pharmaceutical research, particularly in drug metabolism and pharmacokinetics (DMPK), stable isotope-labeled compounds like this compound are indispensable tools. Their primary application lies in serving as ideal internal standards for quantitative bioanalysis using mass spectrometry. This technical guide provides an in-depth overview of the research uses of this compound, focusing on its role in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of Ranolazine in biological matrices.
The key advantage of using a deuterated internal standard is that its physicochemical properties are nearly identical to the analyte of interest (Ranolazine). This ensures that it behaves similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency and matrix effects. The mass difference introduced by the deuterium atoms allows for the distinct detection of the analyte and the internal standard by the mass spectrometer, leading to highly accurate and precise quantification.
Core Application: Internal Standard in Bioanalytical Methods
This compound is predominantly used as an internal standard in validated bioanalytical methods for the determination of Ranolazine concentrations in biological samples, most commonly human plasma. This is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.
Quantitative Data from a Validated LC-MS/MS Method
The following tables summarize the key quantitative parameters from a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the estimation of Ranolazine in human K3EDTA plasma, using this compound as the internal standard.[1]
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Ranolazine | 428.20 | 279.50 |
| This compound (Internal Standard) | 436.20 (calculated) | 287.50 (calculated) |
Note: The m/z values for this compound are calculated based on the addition of 8 deuterium atoms. Actual values may vary slightly.
Table 2: Method Validation Parameters [1]
| Parameter | Value |
| Calibration Curve Range | 10.1 - 4011.8 ng/mL |
| Lower Limit of Quantification (LLOQ) | 10.2 ng/mL |
| Quality Control (QC) Concentrations | Low: 30.1 ng/mL, Medium: 1381.1 ng/mL, High: 3211.8 ng/mL |
| Extraction Technique | Liquid-Liquid Extraction |
Experimental Protocols
Below is a detailed, representative methodology for the quantification of Ranolazine in human plasma using this compound as an internal standard, based on established LC-MS/MS practices.
I. Sample Preparation: Liquid-Liquid Extraction
-
Aliquoting: In a clean microcentrifuge tube, aliquot 100 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., at a concentration of 500 ng/mL in methanol) to each tube, except for blank samples. To the blank samples, add 25 µL of methanol.
-
Vortexing: Vortex the tubes for 30 seconds to ensure thorough mixing.
-
Extraction Solvent Addition: Add 1 mL of an organic extraction solvent (e.g., a mixture of diethyl ether and dichloromethane, or methyl tert-butyl ether).
-
Extraction: Vortex the tubes vigorously for 5 minutes to facilitate the extraction of the analyte and internal standard into the organic phase.
-
Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortexing and Transfer: Vortex the tubes for 1 minute and transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
II. LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a column oven and an autosampler.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., methanol or acetonitrile).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Ranolazine: 428.20 → 279.50
-
This compound: 436.20 → 287.50 (representative)
-
-
Optimization: Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.
-
Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for Ranolazine quantification.
Ranolazine Metabolism and Bioanalytical Target
Ranolazine undergoes extensive metabolism in the body. While this compound is used to quantify the parent drug, understanding its metabolic pathways provides context for broader DMPK studies.
Caption: Ranolazine metabolism and its quantification using this compound.
Conclusion
This compound is a critical research tool, primarily enabling the accurate and precise quantification of Ranolazine in biological matrices. Its use as an internal standard in LC-MS/MS methods is fundamental to pharmacokinetic, bioequivalence, and other clinical and preclinical studies. The detailed experimental protocol and workflows provided in this guide offer a comprehensive resource for researchers and drug development professionals working with Ranolazine. The robustness of bioanalytical data generated using deuterated standards like this compound is essential for making informed decisions throughout the drug development pipeline.
References
The Role of Ranolazine-D8 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical analysis, particularly in pharmacokinetic and bioequivalence studies, the precise and accurate quantification of active pharmaceutical ingredients (APIs) in biological matrices is paramount. Ranolazine, an anti-anginal medication, requires robust bioanalytical methods for its determination in plasma and other biological samples.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of Ranolazine-D8, a deuterated analog of Ranolazine, when used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of modern bioanalysis, offering unparalleled accuracy and precision by compensating for variability during sample preparation and analysis.
The Core Principle: Isotope Dilution Mass Spectrometry
The use of this compound as an internal standard (IS) is predicated on the principle of isotope dilution mass spectrometry. This technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte to the sample at the earliest stage of the analytical process. This compound is an ideal internal standard for Ranolazine analysis due to the following key properties:
-
Physicochemical Similarity: this compound, with eight deuterium atoms replacing eight hydrogen atoms on the piperazine ring, is chemically almost identical to Ranolazine.[3][4] This structural similarity ensures that it behaves virtually identically to the unlabeled analyte during sample preparation steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
-
Co-elution in Chromatography: Due to their nearly identical physicochemical properties, Ranolazine and this compound co-elute under typical reversed-phase liquid chromatography conditions. This means they experience the same chromatographic effects, including any potential ion suppression or enhancement from the sample matrix as they enter the mass spectrometer's ion source.
-
Mass Spectrometric Differentiation: Despite their chromatographic co-elution, Ranolazine and this compound are readily distinguished by their mass-to-charge ratios (m/z) in the mass spectrometer. This mass difference allows for their simultaneous but independent detection and quantification.
By measuring the ratio of the analyte's response to the internal standard's response, the variability inherent in the analytical process can be effectively normalized. This results in a more accurate and precise determination of the analyte's concentration in the original sample.
Experimental Protocol: Quantification of Ranolazine in Human Plasma
The following is a representative, detailed protocol for the quantification of Ranolazine in human plasma using this compound as an internal standard, based on common practices in the field.
Sample Preparation (Protein Precipitation)
-
Aliquoting: Aliquot 100 µL of human plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube, except for blank samples.
-
Protein Precipitation: Add 300 µL of acetonitrile or methanol to each tube.
-
Vortexing: Vortex mix the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for improved sensitivity.
-
Injection: Inject a defined volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Isocratic or gradient elution (e.g., 70% B) |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 - 4.5 kV |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 450°C |
| Collision Gas | Argon |
Quantitative Data
The following tables summarize key quantitative data for the bioanalysis of Ranolazine using this compound as an internal standard.
Table 1: Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Ranolazine | 428.2 | 279.5 | 20 - 30 |
| This compound | 436.3 | 287.5 | 20 - 30 |
Note: The product ion for this compound is inferred from the fragmentation pattern of Ranolazine, where the deuterated piperazine ring fragment retains the deuterium labels.
Table 2: Method Validation Parameters
| Parameter | Ranolazine | This compound (IS) |
| Linearity Range | 5 - 2000 ng/mL | N/A |
| Mean Recovery | 82.36 - 94.25%[5] | ~88%[5] |
| Intra-day Precision (%RSD) | < 15% | N/A |
| Inter-day Precision (%RSD) | < 15% | N/A |
| Accuracy (% Bias) | ± 15% | N/A |
Visualizing the Workflow and Fragmentation
Experimental Workflow
The following diagram illustrates the logical flow of a typical bioanalytical experiment utilizing an internal standard.
References
- 1. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Enantioselective analysis of ranolazine and desmethyl ranolazine in microsomal medium using dispersive liquid-liquid microextraction and LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
An In-depth Technical Guide to the Synthesis and Purification of Ranolazine-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis and purification of Ranolazine-D8. Ranolazine is an anti-anginal medication, and its deuterated isotopologue, this compound, serves as a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. The primary route for synthesizing this compound involves a multi-step process analogous to the synthesis of Ranolazine, with the key difference being the introduction of deuterium atoms via a deuterated starting material.[1] The most common strategy incorporates deuterium by using piperazine-d8.
Part 1: Synthesis of this compound
The synthesis of this compound is typically achieved through a convergent three-intermediate pathway. This involves the preparation of N-(2,6-dimethylphenyl)-2-chloroacetamide, the synthesis of the epoxide 2-((2-methoxyphenoxy)methyl)oxirane, and their subsequent coupling with the deuterated key intermediate, piperazine-d8.[2][3]
Overall Synthetic Pathway
The following diagram illustrates the multi-step synthesis of this compound.
Caption: Convergent synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate A)
This initial step involves the acylation of 2,6-dimethylaniline with chloroacetyl chloride.[3]
-
Reagents: 2,6-dimethylaniline, chloroacetyl chloride, triethylamine (or another suitable base like K2CO3), and a solvent such as dichloromethane (DCM), toluene, or ethyl acetate.[2][3][4]
-
Procedure:
-
Dissolve 2,6-dimethylaniline (1.0 eq) and triethylamine (1.1 eq) in toluene.[5]
-
Cool the mixture to 0°C in an ice bath.[3]
-
Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution, maintaining the temperature below 5°C.[3]
-
Allow the reaction to stir for 2-4 hours at room temperature.[3]
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[3]
-
The product, N-(2,6-dimethylphenyl)-2-chloroacetamide, can be further purified by recrystallization from a solvent like cyclohexane to yield a white solid.[4][5]
-
Step 2: Synthesis of 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C)
This epoxide intermediate is prepared via Williamson ether synthesis from 2-methoxyphenol and epichlorohydrin.[2][6]
-
Reagents: 2-methoxyphenol (guaiacol), epichlorohydrin, sodium hydroxide (NaOH), and a solvent system like dioxane and water.[5][7]
-
Procedure:
-
Charge a reaction flask with 2-methoxyphenol (1.0 eq), NaOH (1.1 eq), water, and dioxane.[5]
-
Add epichlorohydrin (1.5 eq) to the mixture under stirring at room temperature.[5]
-
Heat the mixture to reflux and maintain for approximately 2 hours.[5]
-
After cooling to room temperature, extract the mixture with ethyl acetate.[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum.[5]
-
Purify the resulting oil by vacuum distillation to yield pure 2-((2-methoxyphenoxy)methyl)oxirane.[5]
-
Step 3: Synthesis of this compound
This final convergent step involves the N-alkylation of piperazine-d8 with Intermediate A, followed by coupling with Intermediate C. A common one-pot approach first synthesizes the deuterated piperazine acetamide intermediate, which then reacts with the epoxide.
-
Reagents: N-(2,6-dimethylphenyl)-2-chloroacetamide (Intermediate A), Piperazine-d8, 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C), a base such as potassium carbonate, and a solvent system like ethanol, or a mixture of methanol and toluene.[2][3]
-
Procedure:
-
Formation of Intermediate B: Dissolve piperazine-d8 (3.0 eq) in ethanol and add N-(2,6-dimethylphenyl)-2-chloroacetamide (1.0 eq).[3] Using a large excess of piperazine-d8 helps to minimize the formation of the N,N'-bis-alkylated byproduct.[8]
-
Heat the mixture under reflux for 2-3 hours until the starting material is consumed (monitored by TLC).[3]
-
Cool the reaction, filter off any solids, and concentrate the filtrate under reduced pressure. The crude N-(2,6-dimethylphenyl)-2-(piperazin-1-yl-d8)acetamide (Intermediate B) is often used directly in the next step.
-
Final Coupling: Dissolve the crude Intermediate B in a mixture of methanol and toluene.[7]
-
Add 2-((2-methoxyphenoxy)methyl)oxirane (Intermediate C, 1.1 eq) and potassium carbonate (2.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours.[3]
-
Upon completion, cool the mixture and filter to remove inorganic salts.
-
Concentrate the filtrate to obtain the crude this compound.
-
Part 2: Purification of this compound
Purification is critical to achieve the high chemical and isotopic purity required for its use as an analytical standard. A multi-step approach involving extraction, chromatography, and recrystallization is typically employed.
Purification Workflow
Caption: General workflow for the purification of this compound.
Purification Protocols
1. Acid-Base Extraction
-
Procedure:
-
Dissolve the crude this compound residue in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic solution with 3N hydrochloric acid. The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the organic layer.[4]
-
Separate the aqueous layer and basify it with a saturated sodium carbonate or NaOH solution to a pH of 9-10.[4]
-
Extract the free base back into dichloromethane (3x).[4]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield a more pure, crude product.[4]
-
2. Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh).[3]
-
Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is commonly used.[3]
-
Procedure:
-
Prepare a silica gel column packed with the chosen non-polar solvent (e.g., hexane).
-
Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed product onto the top of the column.
-
Elute the column with the solvent system, gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.[3]
-
3. Recrystallization
This is the final step to obtain a highly crystalline product with high purity.
-
Solvent System: A mixture of ethanol and ethyl acetate (e.g., a 2:1 ratio) has been reported to be effective.[5][9] Acetone/water mixtures can also be used.[10]
-
Procedure:
-
Dissolve the purified this compound in a minimum amount of the hot solvent mixture (e.g., refluxing ethanol/ethyl acetate).[9]
-
If the solution is colored, it can be treated with activated carbon and filtered while hot.[9]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.[4]
-
Collect the resulting white, crystalline solid by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry under vacuum to obtain the final high-purity this compound.
-
Part 3: Data Presentation
The following tables summarize key quantitative data related to the synthesis and characterization of this compound.
Table 1: Summary of Synthetic Steps and Reported Yields
| Step | Reaction | Key Reagents | Reported Yield (Non-Deuterated Analog) |
| 1 | Acylation | 2,6-Dimethylaniline, Chloroacetyl chloride | ~82%[3] |
| 2 | Epoxidation | 2-Methoxyphenol, Epichlorohydrin | >80%[5] |
| 3 | N-Alkylation & Coupling | Intermediates A, C, and Piperazine | ~73% (coupling step)[3] |
| Overall | - | - | ~80% (crude) [7] |
Note: Yields are based on the synthesis of the non-deuterated Ranolazine and may vary for the deuterated synthesis depending on the purity and reactivity of Piperazine-d8.
Table 2: Analytical and Purity Data for this compound
| Parameter | Method | Typical Specification | Reference |
| Chemical Purity | HPLC | >99.5% | [10] |
| Isotopic Purity | Mass Spectrometry | ≥98 atom % D | - |
| Structure Confirmation | ¹H-NMR, Mass Spectrometry | Conforms to structure | - |
| Appearance | Visual | White to off-white solid | - |
| Melting Point | Melting Point Apparatus | 115-117 °C (for N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide intermediate) |
Note: Data is compiled from typical certificates of analysis for commercially available standards and published literature on Ranolazine.
References
- 1. WO2008109175A1 - Deuterated piperazine derivatives as anti-anginal compounds - Google Patents [patents.google.com]
- 2. “Improved Process For The Total Synthesis Of Ranolazine” [quickcompany.in]
- 3. Ranolazine synthesis - chemicalbook [chemicalbook.com]
- 4. WO2011160396A1 - Method for preparation of ranolazine - Google Patents [patents.google.com]
- 5. Method for synthesizing Ranolazine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Page loading... [wap.guidechem.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN1915982A - Method for synthesizing Ranolazine - Google Patents [patents.google.com]
- 10. CN101560196A - High-purity ranolazine and preparation method thereof - Google Patents [patents.google.com]
Ranolazine-D8: A Comprehensive Technical Guide to its Analysis and Purity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the analytical methodologies and purity assessment of Ranolazine-D8, a deuterated analog of the antianginal drug Ranolazine. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the use of this compound as an internal standard in pharmacokinetic and bioequivalence studies, as well as in other research applications.
Physicochemical Properties and Specifications
This compound is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms on the piperazine ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical methods. The key physicochemical properties and typical quality control specifications for this compound are summarized below.
Table 1: General Properties of this compound
| Property | Value | Reference |
| Chemical Name | N-(2,6-dimethylphenyl)-2-[2,2,3,3,5,5,6,6-octadeuterio-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide | [1][2] |
| Synonyms | This compound (piperazine-d8) | [1] |
| CAS Number | 1092804-88-0 | [1][3] |
| Molecular Formula | C₂₄H₂₅D₈N₃O₄ | [3] |
| Molecular Weight | 435.59 g/mol | [2][3] |
| Appearance | White to off-white solid | [3][4] |
Table 2: Purity and Quality Control Specifications
| Test | Specification | Typical Value | Reference |
| Purity by HPLC | ≥ 98.0% | 99.9% - 100% | [3][5] |
| Isotopic Purity (Deuterium Incorporation) | ≥ 98% | > 99 atom % D | [3][5] |
| Chemical Identity | Conforms to structure | Conforms | N/A |
| Mass Spectrometry | Conforms to expected mass | Conforms | N/A |
| ¹H-NMR Spectroscopy | Conforms to structure | Conforms | N/A |
| Residual Solvents | To be specified based on synthesis | To be determined | N/A |
| Water Content (Karl Fischer) | ≤ 0.5% | To be determined | N/A |
Experimental Protocols for Quality Control
The following sections detail the typical experimental methodologies employed for the comprehensive analysis and purity determination of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography with UV detection is a primary method for determining the chemical purity of this compound and detecting any non-labeled or other impurities.
Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used[6].
-
Mobile Phase: A typical mobile phase consists of a mixture of a phosphate buffer (e.g., pH 7.0) and methanol in a ratio of approximately 35:65 (v/v)[6].
-
Flow Rate: A flow rate of 1.0 mL/minute is generally applied[6].
-
Detection: UV detection is performed at a wavelength of 220 nm[6].
-
Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the substance in the mobile phase to a known concentration.
-
Analysis: The sample solution is injected into the HPLC system, and the chromatogram is recorded. The purity is calculated based on the area percentage of the main peak relative to the total peak area.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity
LC-MS/MS is a powerful technique for confirming the chemical identity of this compound and assessing its isotopic purity.
Protocol:
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: The HPLC conditions are similar to those described for the purity assessment to ensure good separation.
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used[7].
-
Mass Analysis:
-
Full Scan: A full scan analysis is performed to determine the molecular weight of the parent ion. For this compound, the expected [M+H]⁺ ion would be at m/z 436.6.
-
Product Ion Scan: Collision-induced dissociation (CID) is used to fragment the parent ion. The resulting fragmentation pattern is compared to that of a non-labeled Ranolazine reference standard to confirm the structural identity.
-
-
Isotopic Purity Assessment: The relative intensities of the mass peaks corresponding to different deuterated species are measured to calculate the percentage of D8 incorporation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are essential for the unambiguous structural confirmation of this compound and to verify the positions of deuterium labeling.
Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The this compound sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
¹H-NMR: The ¹H-NMR spectrum is acquired. The absence of signals corresponding to the protons on the piperazine ring confirms successful deuteration. The chemical shifts and coupling patterns of the remaining protons should be consistent with the structure of Ranolazine.
-
¹³C-NMR: The ¹³C-NMR spectrum is acquired to confirm the carbon skeleton of the molecule.
-
2D-NMR: Advanced 2D-NMR techniques such as COSY, HSQC, and HMBC can be employed for complete and unambiguous assignment of all proton and carbon signals, further confirming the structure[8].
Workflow and Data Analysis
The overall workflow for the analysis of a batch of this compound involves a series of sequential tests to ensure its quality and purity.
Caption: Figure 1. Analytical Workflow for this compound Quality Control.
Signaling Pathways and Mechanism of Action
While the primary focus of this guide is on the analytical aspects of this compound, it is pertinent for researchers to be aware of the mechanism of action of the non-labeled compound, Ranolazine. Ranolazine is known to exert its antianginal effects primarily through the inhibition of the late inward sodium current (INa) in cardiomyocytes[9][10].
Caption: Figure 2. Simplified Mechanism of Action of Ranolazine.
By inhibiting the late INa, Ranolazine prevents the subsequent intracellular sodium and calcium overload that occurs during myocardial ischemia. This leads to improved myocardial relaxation and a reduction in diastolic tension, thereby alleviating the symptoms of angina.
Conclusion
The quality and purity of this compound are paramount for its reliable use as an internal standard and in other research applications. This technical guide has outlined the key analytical methodologies and specifications for the comprehensive assessment of this compound. Adherence to these rigorous analytical protocols ensures the identity, purity, and structural integrity of this critical research tool, thereby contributing to the accuracy and reproducibility of scientific findings.
References
- 1. This compound | TRC-R122503-25MG | LGC Standards [lgcstandards.com]
- 2. This compound | C24H33N3O4 | CID 25224477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. esschemco.com [esschemco.com]
- 4. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 5. esschemco.com [esschemco.com]
- 6. longdom.org [longdom.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ajpaonline.com [ajpaonline.com]
Navigating the Stability and Storage of Ranolazine-D8: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage conditions for Ranolazine-D8, a deuterated analog of the antianginal agent Ranolazine. Given that this compound is primarily utilized as an internal standard in bioanalytical studies, ensuring its stability is paramount for accurate and reliable quantitative analysis. This document synthesizes available data, outlines experimental protocols, and presents logical workflows to guide researchers in maintaining the integrity of this critical reference material.
This compound: Chemical Profile
This compound is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms have been replaced by deuterium. This isotopic substitution renders the molecule distinguishable by mass spectrometry without significantly altering its chemical properties.
| Property | Value |
| Chemical Name | N-(2,6-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-1-piperazinyl-d8]acetamide |
| Molecular Formula | C₂₄H₂₅D₈N₃O₄ |
| Molecular Weight | 435.59 g/mol |
| CAS Number | 1092804-88-0 |
| Appearance | White to off-white solid |
Recommended Storage Conditions
To ensure the long-term integrity of this compound, specific storage conditions are recommended by various suppliers. These conditions are designed to minimize degradation and maintain the purity of the standard.
| Condition | Recommendation |
| Long-Term Storage | -20°C[1] |
| Shipping | Ambient Temperature |
| In Solvent | -80°C for 6 months; -20°C for 1 month |
It is crucial to store the compound in a tightly sealed container, protected from light and moisture, to prevent degradation.
Stability Profile and Degradation Pathways
While specific long-term stability data for this compound is not extensively published, the stability of the non-deuterated form, Ranolazine, has been thoroughly investigated under forced degradation conditions. The degradation pathways identified for Ranolazine are highly indicative of those for this compound due to their chemical similarity.
Forced degradation studies on Ranolazine have revealed its susceptibility to acidic and oxidative conditions, while it remains relatively stable under basic, thermal, and photolytic stress.
| Stress Condition | Observation |
| Acid Hydrolysis (e.g., 1N HCl) | Significant degradation observed, leading to the formation of multiple degradation products. |
| Base Hydrolysis (e.g., 1N NaOH) | Generally stable. |
| Oxidation (e.g., 3-30% H₂O₂) | Significant degradation, resulting in the formation of N-oxide and other oxidative products. |
| Thermal Degradation (e.g., 60-105°C) | Relatively stable. |
| Photolytic Degradation | Relatively stable. |
The primary degradation pathways for Ranolazine, and by extension this compound, under acidic and oxidative stress are illustrated below.
Predicted Degradation Pathways of this compound
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is essential to accurately determine the stability of this compound. The following protocols are based on validated methods for Ranolazine and can be adapted for its deuterated analog.
Stability-Indicating HPLC Method
A robust High-Performance Liquid Chromatography (HPLC) method is crucial for separating the parent compound from any potential degradants.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate or acetate) and an organic solvent (e.g., acetonitrile or methanol) in isocratic or gradient elution mode. |
| Flow Rate | Typically 1.0 mL/min. |
| Detection | UV at approximately 272 nm. |
| Column Temperature | Ambient or controlled (e.g., 30°C). |
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of mobile phase).
-
For forced degradation studies, subject the stock solution to stress conditions (e.g., add acid, base, or oxidizing agent and heat as required).
-
Neutralize the stressed samples if necessary.
-
Dilute the samples to an appropriate concentration with the mobile phase before injection.
Forced Degradation Study Protocol
-
Acid Degradation: Treat the this compound solution with 1N HCl at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2-8 hours).
-
Base Degradation: Treat the solution with 1N NaOH at an elevated temperature for a specified period.
-
Oxidative Degradation: Treat the solution with 3-30% hydrogen peroxide at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid this compound or its solution to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the this compound solution to UV light (e.g., 254 nm) and/or visible light for a specified duration.
-
Analyze all samples by the stability-indicating HPLC method, along with a control sample, to assess the extent of degradation.
Logical Workflows
Experimental Workflow for Stability Testing
The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.
Experimental Workflow for Stability Testing
Role in Bioanalytical Workflow
As an internal standard, the stability of this compound is critical within the context of a bioanalytical method. The following diagram illustrates its role.
Role of this compound in Bioanalysis
Conclusion
Maintaining the stability of this compound is fundamental to its application as a reliable internal standard in quantitative bioanalysis. This guide recommends long-term storage at -20°C in a tightly sealed container, protected from light. While specific stability data for the deuterated form is limited, extensive studies on Ranolazine provide a strong basis for predicting its stability profile and degradation pathways, with particular susceptibility to acidic and oxidative conditions. By implementing robust stability-indicating analytical methods and following systematic experimental workflows, researchers can ensure the integrity of their this compound reference standard, thereby upholding the accuracy and validity of their analytical results.
References
A Technical Guide to the Isotopic Purity and Mass Shift of Ranolazine-D8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic purity and mass shift of Ranolazine-D8, a deuterated analog of the anti-anginal drug Ranolazine. The incorporation of deuterium in place of hydrogen atoms can significantly alter the metabolic profile of a drug, potentially leading to an improved pharmacokinetic profile.[1][2][3] Therefore, accurate characterization of the isotopic purity and the resulting mass shift is critical for research, development, and regulatory purposes.[4]
Quantitative Data Summary
The isotopic purity and mass shift are fundamental parameters for any stable isotope-labeled compound. The following tables summarize the key quantitative data for this compound.
Table 1: Isotopic Purity of this compound
| Parameter | Value | Source |
| Isotopic Purity (atom % D) | > 99% | [5] |
| Chemical Purity (by HPLC) | 100% | [5] |
| Overall Purity | 99.0% | [2] |
Table 2: Mass Shift of this compound
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Mass Shift (Da) |
| Ranolazine | C₂₄H₃₃N₃O₄ | 427.2471 | N/A |
| This compound | C₂₄H₂₅D₈N₃O₄ | 435.2973 | +8.0502 |
Note: The mass shift is the difference between the monoisotopic mass of this compound and Ranolazine.
Experimental Methodologies
The determination of isotopic purity and mass shift for deuterated compounds like this compound primarily relies on high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
Determination of Isotopic Purity and Mass Shift by High-Resolution Mass Spectrometry (HR-MS)
High-resolution mass spectrometry is a powerful technique to determine the isotopic enrichment and the distribution of isotopologues in a deuterated compound.[1][6]
Protocol:
-
Sample Preparation:
-
Accurately weigh a sample of this compound.
-
Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a final concentration of approximately 1 µg/mL.[6]
-
-
Instrumentation and Conditions:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required.[7]
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used.[6]
-
Chromatography: While direct infusion can be used, coupling with a liquid chromatography system (LC-MS) is often preferred to separate any potential impurities.[8] A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common choice.[7][9]
-
-
Data Acquisition:
-
Acquire full-scan mass spectra over a relevant m/z range that includes the expected masses of Ranolazine and all its deuterated isotopologues.
-
Ensure the mass resolution is sufficient to distinguish between the different isotopologues.
-
-
Data Analysis:
-
Extract the ion chromatograms for the protonated molecules of Ranolazine ([M+H]⁺) and this compound ([M+D₈+H]⁺) and all intermediate isotopologues (D1 to D7).
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by determining the percentage of the D8 isotopologue relative to the sum of all isotopologues.
-
Structural Confirmation and Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the positions of the deuterium labels and can also provide an estimate of the isotopic purity.[1]
Protocol:
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. The signals corresponding to the positions where deuterium has been substituted should be significantly diminished or absent.
-
Acquire a ¹³C NMR spectrum to confirm the overall carbon skeleton.
-
If necessary, acquire a ²H NMR spectrum to directly observe the deuterium signals.
-
-
Data Analysis:
-
In the ¹H NMR spectrum, compare the integration of the residual proton signals at the deuterated positions to the integration of a proton signal at a non-deuterated position. This ratio can be used to calculate the isotopic enrichment at each site.
-
The overall isotopic purity can be estimated from the reduction in the signal intensity of the protons at the labeled sites.
-
Visualizations
The following diagrams illustrate the workflows and concepts discussed in this guide.
Caption: Workflow for Isotopic Purity and Mass Shift Determination by LC-HRMS.
Caption: Workflow for Structural Confirmation and Purity Assessment by NMR.
Caption: Relationship between Isotopic Enrichment and Isotopologue Distribution.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 5. esschemco.com [esschemco.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
Ranolazine-D8: A Comprehensive Safety and Mechanistic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine-D8 is a deuterated analog of Ranolazine, an antianginal agent approved for the treatment of chronic stable angina. The substitution of hydrogen with deuterium atoms can offer advantages in drug metabolism and pharmacokinetics, potentially leading to a more favorable clinical profile. This technical guide provides an in-depth overview of the available safety data for this compound, leveraging information from its non-deuterated counterpart, Ranolazine, where specific data for the deuterated form is unavailable. It also details the experimental protocols for key mechanistic assays and visualizes the core signaling pathways and experimental workflows.
Safety Data
Quantitative safety data for this compound is limited. The available information, primarily from Safety Data Sheets (SDS), often indicates that the toxicological properties have not been thoroughly investigated.[1][2] Where data for this compound is not available, information for Ranolazine is provided as a surrogate, with the understanding that deuteration may slightly alter the toxicological profile.
Physical and Chemical Properties
| Property | Value | Source |
| Chemical Formula | C₂₄H₂₅D₈N₃O₄ | [3] |
| Molecular Weight | 435.59 g/mol | PubChem |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in dichloromethane and methanol; very slightly soluble in water.[4] | [4] |
Toxicological Data
The acute toxicity of this compound has not been extensively studied. An SDS for Ranolazine D8 Hydrochloride provides a high, likely estimated, LD50 value.[5] For the non-deuterated form, Ranolazine, an oral LD50 in rats has been established.
| Test | Species | Route | Value | Source |
| LD50 (Ranolazine D8 HCl) | Not Specified | Oral | >10,000 mg/kg | [5] |
| LD50 (Ranolazine) | Rat | Oral | 980 mg/kg | [6] |
Genotoxicity: Ranolazine has tested negative for genotoxic potential in a battery of assays, including the Ames bacterial mutation assay, Saccharomyces assay for mitotic gene conversion, chromosomal aberrations assay in Chinese hamster ovary (CHO) cells, mammalian CHO/HGPRT gene mutation assay, and mouse and rat bone marrow micronucleus assays.[4][7]
Carcinogenicity: Long-term carcinogenicity studies in mice and rats showed no evidence of carcinogenic potential for Ranolazine.[4][7][8] The highest oral doses tested were 150 mg/kg/day in rats and 50 mg/kg/day in mice.[7][9]
Reproductive and Developmental Toxicity: Animal studies with Ranolazine have shown some reproductive and developmental effects at maternally toxic doses. In rats, there was an increased incidence of misshapen sternebrae and reduced ossification of pelvic and cranial bones in fetuses at 400 mg/kg/day.[7][10] Reduced ossification of sternebrae was also observed in rabbits at 150 mg/kg/day.[10] These doses were associated with increased maternal mortality.[10]
Mechanism of Action and Key Experiments
Ranolazine's primary mechanism of action involves the inhibition of the late inward sodium current (INaL) in cardiac myocytes. This inhibition leads to a reduction in intracellular sodium and consequently, a decrease in intracellular calcium overload via the sodium-calcium exchanger. Ranolazine is also a partial inhibitor of fatty acid oxidation (pFOX).
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by Ranolazine.
References
- 1. esschemco.com [esschemco.com]
- 2. esschemco.com [esschemco.com]
- 3. esschemco.com [esschemco.com]
- 4. tga.gov.au [tga.gov.au]
- 5. kmpharma.in [kmpharma.in]
- 6. go.drugbank.com [go.drugbank.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Ranolazine | C24H33N3O4 | CID 56959 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. DailyMed - RANEXA- ranolazine tablet, film coated, extended release [dailymed.nlm.nih.gov]
The Cornerstone of Quantitative Mass Spectrometry: A Technical Guide to Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, clinical research, and metabolic studies, the precision and accuracy of measurements are paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical technique for its sensitivity and selectivity. However, the inherent variability in sample preparation, instrument response, and matrix effects can significantly compromise the reliability of quantitative data. The use of stable isotope-labeled internal standards, with a prominent role for deuterated analogs, has become the gold standard to mitigate these challenges. This technical guide delves into the fundamental principles of employing deuterated standards in mass spectrometry, providing detailed experimental protocols, quantitative data summaries, and visual workflows to illuminate this critical practice.
Core Principles: The "Why" and "How" of Deuterated Standards
At its core, an internal standard (IS) is a compound that is chemically and physically similar to the analyte of interest, added in a known quantity to all samples, calibrators, and quality controls.[1] The fundamental principle is that the IS experiences the same analytical variations as the analyte. By measuring the ratio of the analyte's response to the IS's response, variations in sample preparation, injection volume, and instrument performance can be effectively normalized.[2][3]
Deuterated standards are a type of stable isotope-labeled (SIL) internal standard where one or more hydrogen atoms in the analyte molecule are replaced with deuterium (²H or D).[3] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[1]
Key Advantages of Deuterated Internal Standards:
-
Compensation for Matrix Effects: The "matrix effect" is a significant challenge in LC-MS/MS, where co-eluting compounds from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][5] Because a deuterated IS has nearly identical physicochemical properties to the analyte, it will co-elute and experience the same degree of ion suppression or enhancement.[6] This ensures that the analyte-to-IS ratio remains constant, providing a more accurate measurement.[5]
-
Correction for Sample Preparation Variability: Losses can occur during various sample preparation steps such as liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation.[1] Since the deuterated IS is added at the beginning of the sample preparation process, it accounts for these losses, as both the analyte and the IS will be affected similarly.
-
Improved Precision and Accuracy: By correcting for the aforementioned sources of error, the use of deuterated internal standards significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of quantitative assays.
Considerations and Potential Pitfalls:
While highly effective, the use of deuterated standards is not without its considerations:
-
Isotopic Purity: The deuterated standard should be of high isotopic purity, meaning it should contain minimal amounts of the unlabeled analyte. Contamination with the unlabeled form will lead to an overestimation of the analyte's concentration.
-
Deuterium Isotope Effect: The replacement of hydrogen with the heavier deuterium atom can sometimes lead to slight differences in chromatographic retention time, with the deuterated compound often eluting slightly earlier than the unlabeled analyte.[7] If this chromatographic separation is significant, the analyte and the IS may experience different matrix effects, compromising the accuracy of the correction.[6]
-
Stability of the Deuterium Label: The deuterium atoms should be placed in a chemically stable position within the molecule to prevent back-exchange with hydrogen atoms from the solvent or matrix.
Conceptual Framework: The Role of Internal Standards in Mitigating Analytical Variability
The following diagram illustrates the logical relationship between analytical challenges and the corrective role of a deuterated internal standard.
Experimental Protocols in Practice
The following sections provide detailed methodologies for the quantification of immunosuppressants and Vitamin D, common applications where deuterated internal standards are crucial for accurate therapeutic drug monitoring and clinical assessment.
Quantification of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol describes a method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood.
1. Sample Preparation:
-
To 100 µL of calibrator, quality control, or patient whole blood sample, add 25 µL of a working solution of deuterated internal standards (cyclosporine A-d12, tacrolimus-¹³C,d₂, sirolimus-¹³C,d₃, everolimus-¹³C₂,d₄) in methanol.
-
Vortex mix for 10 seconds.
-
Add 200 µL of zinc sulfate in methanol to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for analysis.
2. LC-MS/MS Conditions:
-
LC System: High-performance liquid chromatography (HPLC) system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 2 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: 2 mM ammonium acetate in methanol with 0.1% formic acid.
-
Gradient: Start at 30% B, increase to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
Quantification of 25-Hydroxyvitamin D2 and D3 in Human Serum by LC-MS/MS
This protocol details a method for the quantification of 25-hydroxyvitamin D2 (25-OH-D2) and 25-hydroxyvitamin D3 (25-OH-D3) in human serum.
1. Sample Preparation:
-
To 100 µL of serum, add 25 µL of deuterated 25-hydroxyvitamin D3 (25-OH-D3-d6) internal standard solution in methanol.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Perform solid-phase extraction (SPE) on the supernatant using a C18 cartridge to further clean up the sample.
-
Elute the analytes with methanol and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
2. LC-MS/MS Conditions:
-
LC System: HPLC system.
-
Column: C18 column (e.g., 100 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
Gradient: Start at 70% B, increase to 98% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 20 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric pressure chemical ionization (APCI) in positive mode.
-
Detection: MRM of specific transitions for 25-OH-D2, 25-OH-D3, and 25-OH-D3-d6.
Quantitative Data Summary
The following tables summarize typical validation data for the LC-MS/MS methods described above, demonstrating the high level of performance achievable with the use of deuterated internal standards.[8][9]
Table 1: Method Validation Data for Immunosuppressant Quantification [8][9]
| Parameter | Cyclosporine A | Tacrolimus | Sirolimus | Everolimus |
| Linearity Range (ng/mL) | 2 - 1250 | 0.5 - 42.2 | 0.6 - 49.2 | 0.5 - 40.8 |
| Correlation Coefficient (r²) | > 0.995 | > 0.995 | > 0.995 | > 0.995 |
| Intra-assay Precision (%CV) | < 10% | < 15% | < 15% | < 15% |
| Inter-assay Precision (%CV) | < 10% | < 15% | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% | ± 15% | ± 15% |
| Recovery (%) | 75 - 85 | 75 - 85 | 75 - 85 | 75 - 85 |
Table 2: Method Validation Data for 25-Hydroxyvitamin D Quantification
| Parameter | 25-OH-D2 | 25-OH-D3 |
| Linearity Range (ng/mL) | 2 - 100 | 2 - 100 |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Intra-assay Precision (%CV) | < 10% | < 10% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
| Accuracy (% Bias) | ± 15% | ± 15% |
| Recovery (%) | > 80 | > 80 |
Visualizing Experimental Workflows
Diagrams are powerful tools for understanding complex experimental procedures. The following sections provide Graphviz (DOT language) scripts for generating key workflow diagrams.
General Quantitative LC-MS/MS Workflow with a Deuterated Internal Standard
This diagram outlines the standard steps involved in a quantitative LC-MS/MS analysis from sample receipt to final data reporting.
SILAC (Stable Isotope Labeling with Amino acids in Cell culture) Workflow
SILAC is a powerful technique for quantitative proteomics that utilizes stable isotope-labeled amino acids to metabolically label proteins. This workflow illustrates the key phases of a SILAC experiment.
Conclusion
The use of deuterated internal standards is an indispensable practice in modern quantitative mass spectrometry. By effectively compensating for matrix effects and variability in sample preparation, these standards enable researchers, scientists, and drug development professionals to achieve the high levels of precision and accuracy required for robust and reliable data. A thorough understanding of the underlying principles, coupled with meticulously validated experimental protocols, ensures the integrity of quantitative bioanalysis, from early-stage drug discovery to clinical diagnostics and beyond. The workflows and data presented in this guide serve as a foundational resource for the successful implementation of deuterated standards in mass spectrometry.
References
- 1. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 2. nebiolab.com [nebiolab.com]
- 3. Internal standard - Wikipedia [en.wikipedia.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. longdom.org [longdom.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scispace.com [scispace.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
Methodological & Application
Application Note: High-Throughput Quantification of Ranolazine in Human Plasma by LC-MS/MS
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Ranolazine in human plasma. The protocol utilizes Ranolazine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, making it suitable for high-throughput analysis in clinical and pharmaceutical research settings. The method was validated over a linear range of 5 to 2000 ng/mL and demonstrated excellent performance in terms of accuracy, precision, recovery, and matrix effect, meeting regulatory guidelines for bioanalytical method validation.
Introduction
Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate measurement of its concentration in biological matrices like human plasma is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides a detailed protocol for a sensitive and specific LC-MS/MS method designed for the reliable quantification of Ranolazine. The use of this compound as an internal standard minimizes variability from sample preparation and instrument response.[2]
Experimental
Materials and Reagents
-
Standards: Ranolazine (≥99% purity), this compound (≥99% purity).
-
Solvents: Methanol (LC-MS Grade), Acetonitrile (LC-MS Grade), Formic Acid (LC-MS Grade), Deionized Water (≥18.2 MΩ·cm).
-
Biological Matrix: Drug-free human plasma (K2-EDTA).
Instrumentation
-
LC System: Agilent 1200 Series HPLC or equivalent.[3]
-
Mass Spectrometer: SCIEX API 4000 Triple Quadrupole Mass Spectrometer or equivalent, equipped with a TurboIonSpray (Electrospray Ionization - ESI) source.[2]
-
Analytical Column: Waters XSelect CSH C18 (100 x 3.0 mm, 2.5 µm) or equivalent.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately weigh and dissolve Ranolazine and this compound in methanol to achieve a final concentration of 1 mg/mL. Store at 2-8°C.
-
Working Standard (WS) Solutions: Prepare serial dilutions of the Ranolazine stock solution with 50:50 (v/v) methanol:water to create calibration curve (CC) standards and quality control (QC) samples.
-
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Liquid Chromatography Conditions
The chromatographic parameters are summarized in the table below.
| Parameter | Condition |
| Column | XSelect CSH C18 (100 x 3.0 mm, 2.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water[4] |
| Mobile Phase B | 0.1% Formic Acid in Methanol[4] |
| Flow Rate | 0.4 mL/min[4] |
| Gradient | See Table 2 |
| Column Temperature | 40°C[4] |
| Autosampler Temp. | 10°C |
| Injection Volume | 5 µL |
| Run Time | ~5.0 minutes |
Table 1: Optimized Liquid Chromatography Conditions.
| Time (min) | % Mobile Phase B |
| 0.00 | 20 |
| 0.50 | 20 |
| 2.50 | 95 |
| 4.00 | 95 |
| 4.10 | 20 |
| 5.00 | 20 |
Table 2: LC Gradient Program.
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).[5]
| Parameter | Ranolazine | This compound (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Precursor Ion (m/z) | 428.2 | 436.2 |
| Q3 Product Ion (m/z) | 279.5[5] | 279.5 |
| Declustering Potential (DP) | 50 V | 50 V |
| Collision Energy (CE) | 23 eV[6] | 23 eV |
| Dwell Time | 200 ms | 200 ms |
| Ion Source Gas 1 | 40 psi | |
| Ion Source Gas 2 | 50 psi | |
| Curtain Gas | 30 psi | |
| Source Temperature | 500°C |
Table 3: Optimized Mass Spectrometry and MRM Conditions.
Detailed Protocols
Preparation of Calibration Curve and QC Samples
-
Label separate sets of tubes for Calibration Curve (CC) and Quality Control (QC) standards.
-
Spike 95 µL of blank human plasma with 5 µL of the appropriate Ranolazine working standard solution to achieve final concentrations.
-
CC Levels: 5, 10, 50, 200, 500, 1000, 1600, 2000 ng/mL.[5]
-
QC Levels: 15 ng/mL (Low QC), 150 ng/mL (Mid QC), and 1500 ng/mL (High QC).
Sample Preparation Protocol (Protein Precipitation)
The following protocol is applied to all samples (blanks, CCs, QCs, and unknown study samples).
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) and vortex briefly.
-
Add 300 µL of ice-cold methanol containing 0.1% formic acid to precipitate proteins.[5]
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the clear supernatant to a clean autosampler vial.
-
Inject 5 µL into the LC-MS/MS system for analysis.
Experimental Workflow Diagram
The overall analytical workflow is illustrated below.
Caption: LC-MS/MS workflow for Ranolazine quantification.
Method Validation Summary
The method was validated according to established bioanalytical guidelines. A summary of the key validation parameters is presented below.
Linearity and Range
The calibration curve was linear over the concentration range of 5-2000 ng/mL.[5] The coefficient of determination (r²) was consistently greater than 0.995.
| Parameter | Result |
| Concentration Range | 5.0 - 2000.0 ng/mL |
| Regression Model | Weighted (1/x²) Linear Regression |
| Correlation Coefficient (r²) | > 0.995 |
Table 4: Calibration Curve Performance.
Precision and Accuracy
Intra-day and inter-day precision and accuracy were evaluated at three QC levels. The results met the acceptance criteria of ±15% (±20% at LLOQ).[7]
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%RSD) (n=6) | Intra-Day Accuracy (%) | Inter-Day Precision (%RSD) (n=18) | Inter-Day Accuracy (%) |
| Low QC | 15 | 4.1% | 103.5% | 5.2% | 102.1% |
| Mid QC | 150 | 2.8% | 98.7% | 3.9% | 99.8% |
| High QC | 1500 | 2.1% | 101.2% | 3.1% | 100.5% |
Table 5: Summary of Inter- and Intra-Day Precision and Accuracy.
Extraction Recovery and Matrix Effect
Extraction recovery was consistent across all QC levels. The matrix effect was found to be negligible, indicating high selectivity of the method.
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
| Low QC | 15 | 91.5% | 1.03 | 1.01 |
| Mid QC | 150 | 93.2% | 0.98 | 0.99 |
| High QC | 1500 | 92.8% | 1.01 | 1.00 |
Table 6: Extraction Recovery and Matrix Effect Data.
Conclusion
The LC-MS/MS method described provides a rapid, sensitive, and reliable approach for the quantification of Ranolazine in human plasma. The simple protein precipitation protocol allows for high-throughput sample processing, while the use of a stable isotope-labeled internal standard ensures accuracy. The validation data confirms that the method is robust and suitable for supporting clinical pharmacokinetic and bioequivalence studies.[5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. symc.edu.cn [symc.edu.cn]
- 4. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 5. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. galaxymineraltransport.com [galaxymineraltransport.com]
- 7. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantitative Analysis of Ranolazine in Human Plasma by LC-MS/MS using Ranolazine-D8 as an Internal Standard
Application Note and Protocol
This document provides a comprehensive protocol for the quantitative analysis of Ranolazine in human plasma using a robust and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method. Ranolazine-D8 is utilized as the internal standard (IS) to ensure accuracy and precision. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Ranolazine is an anti-anginal medication used to treat chronic stable angina.[1] Accurate quantification of Ranolazine in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. This application note details a validated LC-MS/MS method for the determination of Ranolazine in human plasma, employing its deuterated analog, this compound, as the internal standard to correct for matrix effects and variability in sample processing.
Experimental
This section outlines the materials, equipment, and procedures for the quantitative analysis of Ranolazine in human plasma.
Materials and Reagents
-
Ranolazine reference standard (>98% purity)
-
This compound internal standard (>98% purity)
-
HPLC grade Methanol
-
HPLC grade Acetonitrile
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18 column, 50 x 2.1 mm, 1.8 µm)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
-
Autosampler vials
Stock and Working Solutions
-
Ranolazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Ranolazine reference standard in 10 mL of methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Ranolazine Working Solutions: Prepare serial dilutions of the Ranolazine stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
This compound Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of methanol and water.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of Ranolazine and this compound from plasma samples.
-
Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
For all tubes except the blank, add 10 µL of the this compound working solution (100 ng/mL).
-
For calibration standards and QC samples, spike with the corresponding Ranolazine working solutions.
-
Add 300 µL of cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to clean autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography
-
Column: C18, 50 x 2.1 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
| Time (min) | %B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| Ranolazine | 428.2 | 279.2 | 100 |
| This compound | 436.3 | 279.2 | 100 |
Note: Mass spectrometer parameters such as declustering potential, collision energy, and source temperature should be optimized for the specific instrument used.
Method Validation
The described method should be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized below.
Linearity
The method demonstrated linearity over a concentration range of 5 to 2000 ng/mL for Ranolazine in human plasma.[2] The coefficient of determination (r²) was consistently ≥ 0.99.
Precision and Accuracy
Intra- and inter-day precision and accuracy were evaluated at four quality control levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 5 | < 15 | < 15 | 85 - 115 |
| LQC | 15 | < 15 | < 15 | 85 - 115 |
| MQC | 150 | < 15 | < 15 | 85 - 115 |
| HQC | 1500 | < 15 | < 15 | 85 - 115 |
Table 1: Acceptance criteria for precision and accuracy.
Recovery
The extraction recovery of Ranolazine and this compound from human plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards. The mean recovery was found to be consistent and reproducible across the QC levels. One study reported a mean extraction recovery of 82.36% to 94.25% for Ranolazine and 88.37% for the internal standard.[2]
Matrix Effect
The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked plasma samples to those in neat solutions. The results should indicate no significant ion suppression or enhancement.
Stability
The stability of Ranolazine in human plasma was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.[2]
-
Short-Term (Bench-Top) Stability: Stable for at least 6 hours at room temperature.
-
Long-Term Stability: Stable for at least 30 days when stored at -80°C.
-
Post-Preparative Stability: Stable in the autosampler for at least 24 hours at 4°C.[2]
Data Analysis
The concentration of Ranolazine in plasma samples is determined by calculating the peak area ratio of Ranolazine to this compound. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression model (1/x²).
Conclusion
The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative analysis of Ranolazine in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision. This method is well-suited for a variety of clinical and research applications.
References
Application Note and Protocol for a Pharmacokinetic Study of Ranolazine Using Ranolazine-D8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ranolazine is an anti-anginal medication approved for the treatment of chronic angina pectoris.[1][2] Unlike traditional anti-anginal agents that primarily reduce myocardial oxygen demand by altering heart rate or blood pressure, Ranolazine's mechanism of action involves the inhibition of the late inward sodium current (INa) in cardiomyocytes.[1][3] This inhibition leads to a reduction in intracellular sodium and subsequent calcium overload, thereby improving myocardial relaxation and reducing oxygen consumption without significantly affecting hemodynamic parameters.[1][3] Ranolazine is primarily metabolized in the liver by CYP3A and to a lesser extent by CYP2D6 enzymes.[2][4]
Accurate characterization of Ranolazine's pharmacokinetic profile is crucial for optimizing dosing strategies and ensuring patient safety. This document provides a detailed protocol for a pharmacokinetic study of Ranolazine in healthy human subjects, utilizing Ranolazine-D8 as a stable isotope-labeled internal standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]
Objectives
-
To determine the single-dose pharmacokinetic profile of Ranolazine in healthy adult volunteers.
-
To calculate key pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t1/2).
-
To assess the safety and tolerability of a single oral dose of Ranolazine in the study population.
Study Design
This will be a single-center, open-label, single-dose study in healthy adult volunteers. A washout period of at least ten days will be followed before any subsequent treatments.[8] The study will be conducted in accordance with the principles of Good Clinical Practice (GCP) and the Declaration of Helsinki. All participants will provide written informed consent before any study-related procedures are performed.
Subject Selection Criteria
Inclusion Criteria:
-
Healthy adult males and females, 18-45 years of age.
-
Body mass index (BMI) between 18.5 and 30.0 kg/m 2.
-
No clinically significant abnormalities on physical examination, electrocardiogram (ECG), and clinical laboratory tests.
-
Willing and able to provide written informed consent.
Exclusion Criteria:
-
History or presence of any clinically significant cardiovascular, hepatic, renal, gastrointestinal, or neurological disease.[3][9]
-
Known hypersensitivity to Ranolazine or any of its components.
-
Use of any prescription or over-the-counter medications, including herbal supplements, within 14 days prior to dosing.
-
Participation in any other clinical trial within 30 days prior to the study.
-
History of alcohol or substance abuse.
-
Positive test for hepatitis B, hepatitis C, or HIV.
-
For females, pregnancy or lactation.
Drug Administration and Dosing
Participants will receive a single oral dose of 500 mg Ranolazine extended-release tablet with 240 mL of water after an overnight fast of at least 10 hours.[9] Food can be administered 4 hours post-dose.
Sample Collection Schedule
Venous blood samples (approximately 5 mL) will be collected into tubes containing K2EDTA as an anticoagulant at the following time points: 0 (pre-dose), 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose.[10] Plasma will be separated by centrifugation at 3000 rpm for 10 minutes at 4°C and stored at -70°C until analysis.
Bioanalytical Method
Ranolazine and its internal standard, this compound, will be quantified in plasma samples using a validated LC-MS/MS method.[11][12][13]
7.1. Sample Preparation
Plasma samples will be prepared by protein precipitation. To 200 µL of plasma, 400 µL of methanol containing the internal standard (this compound) will be added. The mixture will be vortexed for 1 minute and then centrifuged at 10,000 rpm for 10 minutes. The supernatant will be transferred to an autosampler vial for LC-MS/MS analysis.[12]
7.2. LC-MS/MS Conditions
A validated LC-MS/MS method will be used for the quantification of ranolazine.[11][12][13] The following table summarizes the key parameters:
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 column (e.g., 50 mm x 2.0 mm, 5 µm)[13] |
| Mobile Phase | Gradient elution with Methanol and 5 mM Ammonium Acetate[13] |
| Flow Rate | 0.4 mL/min[14] |
| Injection Volume | 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[12] |
| Monitored Transitions | Ranolazine: m/z 428.2 -> 279.5[11][12] |
| This compound: m/z 435.3 -> 287.3 (representative) | |
| Dwell Time | 200 ms |
Pharmacokinetic Analysis
Pharmacokinetic parameters will be calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., WinNonlin). The following parameters will be determined:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): Determined directly from the observed data.
-
AUC0-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC0-∞ (Area Under the Curve from time 0 to infinity): Calculated as AUC0-t + (Clast / kel), where Clast is the last measurable concentration and kel is the elimination rate constant.
-
t1/2 (Elimination Half-life): Calculated as 0.693 / kel.
-
CL/F (Apparent Oral Clearance): Calculated as Dose / AUC0-∞.
-
Vd/F (Apparent Volume of Distribution): Calculated as CL/F / kel.
Statistical Analysis
Descriptive statistics (mean, standard deviation, coefficient of variation, median, and range) will be used to summarize the pharmacokinetic parameters.
Data Presentation
All quantitative data will be summarized in clearly structured tables for easy comparison.
Table 1: Key Pharmacokinetic Parameters of Ranolazine (Extended-Release Formulation)
| Parameter | Value | Reference |
| Tmax (h) | 2 - 6 | [9] |
| t1/2 (h) | ~7 | [1][4] |
| Bioavailability (%) | 35 - 50 | [1] |
| Protein Binding (%) | ~62 | [4] |
| Volume of Distribution (L) | 85 - 180 | [1][9] |
| Oral Clearance (L/h) | 33 - 45 | [1] |
Table 2: Summary of Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy (%) | 85 - 115 (100 ± 20 for LLOQ) |
| Precision (%CV) | ≤ 15 (≤ 20 for LLOQ) |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Visualizations
Diagram 1: Experimental Workflow for the Ranolazine Pharmacokinetic Study
Caption: Workflow of the pharmacokinetic study from subject recruitment to final reporting.
Diagram 2: Signaling Pathway of Ranolazine's Mechanism of Action
Caption: Ranolazine inhibits the late INa, reducing Na+ and Ca2+ overload, and improving myocardial relaxation.
References
- 1. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pharmatutor.org [pharmatutor.org]
- 9. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Tolerability and pharmacokinetics of ranolazine following single and multiple sustained-release doses in Chinese healthy adult volunteers: a randomized, open-label, Latin square design, phase I study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a sensitive LC-MS/MS assay for simultaneous quantitation of ranolazine and its three metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
Application Note: The Use of Ranolazine-D8 in In Vitro Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
In vitro metabolism studies are a cornerstone of preclinical drug development, providing critical insights into the metabolic fate of new chemical entities (NCEs). These studies help predict in vivo pharmacokinetics, identify potential drug-drug interactions, and characterize metabolic pathways. Ranolazine, a drug used to treat chronic angina, is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6. Accurate quantification of the parent drug during these assays is essential for determining metabolic stability and reaction kinetics.
The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Ranolazine-D8, a deuterated analog of Ranolazine, serves as an ideal internal standard for these applications. Its chemical and physical properties are nearly identical to Ranolazine, ensuring similar extraction recovery and chromatographic behavior, while its increased mass allows for distinct detection by the mass spectrometer. This application note provides a detailed protocol for using this compound in an in vitro metabolic stability assay with human liver microsomes (HLM).
Principle of Application
This compound is utilized as an internal standard (IS) to ensure accurate and precise quantification of Ranolazine in complex biological matrices, such as microsomal incubations. During sample preparation, a known concentration of this compound is added to all samples, including standards, quality controls, and experimental samples. Because the deuterated standard co-elutes with the unlabeled Ranolazine, it experiences similar matrix effects and ionization suppression or enhancement during LC-MS/MS analysis. By calculating the peak area ratio of the analyte (Ranolazine) to the internal standard (this compound), variations introduced during sample processing and analysis can be normalized, leading to highly reliable quantitative results.
Ranolazine Metabolism and the Role of this compound
Ranolazine undergoes extensive Phase I metabolism. The major metabolic pathways include O-demethylation, N-dealkylation, and dearylation, primarily mediated by CYP3A4 and CYP2D6.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of Ranolazine in Human Liver Microsomes (HLM)
This protocol outlines the procedure for determining the rate of metabolism of Ranolazine when incubated with HLM.
1. Materials and Reagents
-
Ranolazine
-
This compound (Internal Standard)
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL
-
0.5 M Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (e.g., NADPH-A and NADPH-B solutions)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
96-well incubation plate
-
96-well collection plate
2. Reagent Preparation
-
100 mM Phosphate Buffer: Dilute the 0.5 M stock to 100 mM with HPLC-grade water.
-
Working HLM Solution (1 mg/mL): Dilute the 20 mg/mL HLM stock solution with 100 mM phosphate buffer. Keep on ice.
-
Ranolazine Stock Solution (10 mM): Prepare in DMSO.
-
Ranolazine Working Solution (100 µM): Dilute the 10 mM stock in 100 mM phosphate buffer.
-
Internal Standard (IS) Quenching Solution (100 ng/mL): Prepare a 100 ng/mL solution of this compound in cold acetonitrile.
3. Incubation Procedure
4. LC-MS/MS Analysis
The analysis is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Data Presentation and Analysis
Quantitative data from the LC-MS/MS is used to determine the metabolic stability of Ranolazine.
Table 1: Example LC-MS/MS Parameters for Ranolazine and this compound
| Parameter | Ranolazine | This compound (IS) |
| Precursor Ion (m/z) | 428.2 | 436.2 |
| Product Ion (m/z) | 279.5 | 279.5 |
| Dwell Time (ms) | 100 | 100 |
| Collision Energy (eV) | 25 | 25 |
| Retention Time (min) | ~1.6 | ~1.6 |
| Note: These parameters are illustrative and should be optimized for the specific instrument used. The m/z transitions are based on published methods. |
Table 2: Example Metabolic Stability Data for Ranolazine in HLM
| Time Point (min) | Peak Area Ratio (Ranolazine/Ranolazine-D8) | % Ranolazine Remaining |
| 0 | 1.25 | 100.0 |
| 5 | 1.08 | 86.4 |
| 15 | 0.76 | 60.8 |
| 30 | 0.45 | 36.0 |
| 60 | 0.15 | 12.0 |
Data Analysis
-
Plot the natural log (ln) of "% Ranolazine Remaining" versus time.
-
Determine the slope of the linear regression line (k).
-
Calculate the half-life (t½) using the formula: t½ = -0.693 / k
-
Calculate the intrinsic clearance (Cl_int) using the formula: Cl_int (µL/min/mg) = (0.693 / t½) x (Incubation Volume / mg Microsomal Protein)
This compound is an essential tool for the in vitro study of Ranolazine metabolism. As a stable isotope-labeled internal standard, it ensures the highest level of accuracy and precision in LC-MS/MS quantification. The protocols and data presented here provide a comprehensive framework for researchers to conduct reliable metabolic stability assays, a critical step in understanding the disposition and potential interactions of Ranolazine and other drug candidates.
Application Note: High-Resolution Mass Spectrometric Analysis of Ranolazine-D8
Abstract
This application note presents a detailed protocol for the quantitative analysis of Ranolazine in biological matrices using high-resolution mass spectrometry (HRMS). The method employs Ranolazine-D8 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol is designed for researchers, scientists, and drug development professionals, providing comprehensive methodologies for sample preparation, liquid chromatography, and HRMS detection. All quantitative data is summarized in structured tables, and a complete experimental workflow is visualized using a Graphviz diagram. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications requiring precise measurement of Ranolazine.
Introduction
Ranolazine is an anti-anginal medication used for the treatment of chronic stable angina.[1] Accurate and reliable quantification of Ranolazine in biological fluids is essential for pharmacokinetic and bioequivalence studies. High-resolution mass spectrometry offers significant advantages over traditional tandem mass spectrometry, including enhanced selectivity through accurate mass measurements, which reduces potential interferences from matrix components and metabolites. The use of a stable isotope-labeled internal standard, this compound, is the gold standard for quantitative mass spectrometry, as it co-elutes with the analyte and compensates for variations in sample preparation and instrument response.[2] This application note provides a robust LC-HRMS method for the determination of Ranolazine in human plasma.
Experimental Protocols
Sample Preparation (Liquid-Liquid Extraction)
A liquid-liquid extraction (LLE) procedure is recommended for the extraction of Ranolazine and this compound from plasma samples.[3][4]
Materials:
-
Human plasma samples
-
Ranolazine and this compound stock solutions (1 mg/mL in methanol)
-
Working standard solutions of Ranolazine and this compound (prepared by diluting stock solutions in methanol:water 50:50, v/v)
-
Extraction solvent: Diethyl ether:Dichloromethane (60:40, v/v)[3][4]
-
Reconstitution solution: Methanol:10mM Ammonium Acetate (60:40, v/v)[3][4]
Protocol:
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution.
-
Vortex for 10 seconds to mix.
-
Add 1 mL of the extraction solvent.
-
Vortex for 3 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., Zorbax extend C18, 150 x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Methanol:10mM Ammonium Acetate (60:40, v/v), pH 4.0[3][4] |
| Flow Rate | 1.0 mL/min[3][4] |
| Injection Volume | 10 µL[4] |
| Column Temperature | 25°C[4] |
| Autosampler Temperature | 10°C[5] |
High-Resolution Mass Spectrometry
Instrumentation:
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Scan Mode | Full Scan or Targeted SIM |
| Resolution | > 70,000 FWHM[7] |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 300°C |
| Sheath Gas Flow | 40 arbitrary units |
| Auxiliary Gas Flow | 10 arbitrary units |
| Accurate Mass Measurement | |
| Ranolazine ([M+H]⁺) | m/z 428.2502 |
| this compound ([M+H]⁺) | m/z 436.3005 |
Data Presentation
Quantitative Performance
The following table summarizes the expected quantitative performance of the method, based on published data for LC-MS/MS analysis of Ranolazine, which is anticipated to be comparable or exceeded by an HRMS method.
| Parameter | Result | Reference |
| Linearity Range | 10 - 5000 ng/mL | [3] |
| Correlation Coefficient (r²) | > 0.996 | [3] |
| Lower Limit of Quantitation (LLOQ) | 10 ng/mL | [3] |
| Intra-day Precision (%RSD) | < 3.1% | [3] |
| Inter-day Precision (%RSD) | < 2.8% | [3] |
| Accuracy (% Bias) | 96.7 - 101.6% | [3] |
| Mean Extraction Recovery | 82.36 - 94.25% | [9] |
Stability Data
| Condition | Stability | Reference |
| Freeze-Thaw Cycles (3 cycles) | Stable | [9] |
| Ambient Temperature (24h) | Stable | [9] |
| Long-term Storage (-20°C for 3 months) | Stable | [9] |
| Post-preparative (Autosampler at 4°C for 72h) | Stable | [9] |
Mandatory Visualization
Caption: Experimental workflow for this compound analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of Ranolazine in biological matrices using high-resolution mass spectrometry with this compound as an internal standard. The described method, including sample preparation, liquid chromatography, and HRMS parameters, offers a robust and reliable approach for bioanalytical studies. The enhanced selectivity of HRMS, combined with the accuracy afforded by a stable isotope-labeled internal standard, makes this method highly suitable for regulated environments and research applications where precise and accurate data are paramount.
References
- 1. symc.edu.cn [symc.edu.cn]
- 2. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 5. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsr.com [ijpsr.com]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. galaxymineraltransport.com [galaxymineraltransport.com]
Troubleshooting & Optimization
Troubleshooting isotopic exchange in Ranolazine-D8 analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with isotopic exchange during the analysis of Ranolazine-D8, a deuterated internal standard for the antianginal drug Ranolazine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing a significant peak for the non-deuterated Ranolazine (analyte) in my blank samples that only contain this compound internal standard. What could be the cause?
A1: This issue, often referred to as "back-exchange," is likely due to the deuterium atoms on your this compound exchanging with hydrogen atoms from the surrounding environment. This can be influenced by several factors during sample preparation and analysis.
Troubleshooting Steps:
-
Solvent and pH Evaluation: Deuterium exchange can be catalyzed by acidic or basic conditions. Evaluate the pH of all your solvents and solutions, including the sample matrix, extraction solvents, and mobile phase. Deuterated compounds are generally more stable at a neutral pH.[1]
-
Temperature and Storage Assessment: Elevated temperatures can accelerate the rate of isotopic exchange. Ensure that samples, standards, and stock solutions are stored at appropriate low temperatures (e.g., -20°C or -80°C) and that sample processing is conducted without unnecessary exposure to heat.[2]
-
Matrix Effects Investigation: The biological matrix itself can sometimes contribute to instability. To investigate this, you can perform a simple stability experiment.
-
Experimental Protocol:
-
Prepare two sets of samples:
-
Set A: this compound spiked into the biological matrix (e.g., plasma).
-
Set B: this compound spiked into a pure solvent (e.g., methanol or acetonitrile).
-
-
Incubate both sets at room temperature and analyze them at different time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Compare the increase in the Ranolazine peak area over time between the two sets. A significantly faster increase in Set A would suggest a matrix-driven exchange.
-
-
| Time (hours) | Ranolazine Peak Area in Matrix (Set A) | Ranolazine Peak Area in Solvent (Set B) |
| 0 | 1,500 | 1,200 |
| 2 | 5,800 | 1,350 |
| 4 | 12,300 | 1,450 |
| 8 | 25,000 | 1,600 |
| 24 | 65,000 | 2,100 |
Caption: Example data showing accelerated degradation of this compound in a biological matrix compared to a pure solvent, indicating a matrix effect on isotopic exchange.
Q2: My calibration curve for Ranolazine is failing, showing poor linearity and accuracy, even though the this compound response is consistent. What is happening?
A2: This could be a more subtle case of isotopic exchange or a result of differing chromatographic behavior between the analyte and the deuterated internal standard.
Troubleshooting Steps:
-
Chromatographic Co-elution Verification: Although stable isotope-labeled internal standards are expected to co-elute with the analyte, small differences in retention time can occur due to the deuterium isotope effect. This can lead to differential matrix effects where one compound is suppressed more than the other, affecting the analyte-to-internal standard ratio.
-
Action: Overlay the chromatograms of Ranolazine and this compound. If they are not perfectly co-eluting, adjust your chromatographic method (e.g., gradient, flow rate, or column chemistry) to achieve co-elution.
-
-
Source of Contamination Check: The apparent "exchange" might be actual contamination of the analyte in your system or reagents.
-
Action: Inject a "true blank" (mobile phase only) to check for system contamination. Also, analyze each of your reagents individually to rule out contamination.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for addressing unexpected Ranolazine peaks in this compound blanks.
Q3: Can the position of the deuterium labels on the Ranolazine molecule affect its stability?
A3: Yes, the position of deuterium labeling is critical to the stability of the internal standard. Deuteriums on or adjacent to heteroatoms (like oxygen or nitrogen) or on carbons that can form stable carbocations are more prone to exchange. The manufacturer of your this compound standard should provide information on the labeling positions. If you suspect the labeling position is the issue, you might consider sourcing a standard with deuterium labels on a more stable part of the molecule, such as an aromatic ring.
Experimental Protocols
Protocol 1: LC-MS/MS Analysis of Ranolazine
This is a general method that can be adapted for Ranolazine and this compound analysis.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Ranolazine: m/z 428.2 -> 279.5[3]
-
This compound: m/z 436.2 -> 287.5 (example, will vary based on labeling)
-
-
Key MS Parameters: Optimize collision energy and declustering potential for both analyte and internal standard.
-
Protocol 2: Sample Preparation via Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of this compound internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Signaling Pathway/Logical Relationship Diagram
This diagram illustrates the factors that can lead to isotopic exchange and the resulting analytical problems.
Caption: Factors leading to isotopic exchange and subsequent analytical problems in this compound analysis.
References
Improving peak shape and resolution in Ranolazine LC-MS/MS analysis
Welcome to the technical support center for Ranolazine LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for improved peak shape and resolution.
Troubleshooting Guides
This section offers step-by-step guidance to address common issues encountered during the LC-MS/MS analysis of Ranolazine.
Issue 1: Poor Peak Shape (Tailing or Fronting)
Poor peak shape, such as tailing or fronting, can significantly impact the accuracy and precision of quantification. Follow this guide to diagnose and resolve these issues.
Troubleshooting Workflow for Poor Peak Shape
Potential for back-exchange of deuterium in Ranolazine-D8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ranolazine-D8. The information focuses on the potential for back-exchange of deuterium and how to address related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent (e.g., water) or other protic sources.[1][2] For this compound, this is a concern because the substitution of hydrogen with deuterium is intended to alter its metabolic profile through the kinetic isotope effect, leading to a longer half-life and potentially reduced formation of certain metabolites.[3][4] If the deuterium atoms on this compound exchange back to hydrogen in vitro or in vivo, the desired pharmacokinetic properties may be compromised, leading to inaccurate experimental results.
Q2: At which positions on the this compound molecule is back-exchange most likely to occur?
A2: Back-exchange is most likely to occur at positions where the hydrogen/deuterium is "exchangeable." These are typically hydrogens attached to heteroatoms like oxygen (-OH) and nitrogen (-NH).[1] However, in the context of deuterated drugs, the deuterium is intentionally placed at non-labile carbon positions that are sites of metabolism. While C-D bonds are generally stable, back-exchange can be facilitated under certain chemical conditions, such as the presence of acid, base, or metal catalysts.[1][5] For this compound, while the deuterons are on a carbon framework, their stability could be influenced by the local chemical environment during sample preparation, storage, or in specific biological matrices.
Q3: Can the deuterium atoms in this compound exchange during routine sample analysis, such as LC-MS?
A3: Yes, there is a potential for back-exchange during analytical procedures.[2][6] The conditions used in liquid chromatography (LC) and mass spectrometry (MS), including the pH of the mobile phase, temperature, and the composition of the solvent, can influence the stability of the C-D bonds.[6][7] It is crucial to optimize analytical methods to minimize this risk.
Q4: How does the stability of deuterated drugs like this compound impact their therapeutic effect?
A4: The stability of the carbon-deuterium bond is fundamental to the therapeutic advantages of deuterated drugs.[] The stronger C-D bond compared to a C-H bond slows down metabolic processes, particularly those involving cytochrome P450 enzymes.[3][4] This can lead to a longer drug half-life, reduced dosing frequency, and potentially a better safety profile by minimizing the formation of toxic metabolites.[4][9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential issues related to the back-exchange of deuterium in this compound during your experiments.
Problem: Inconsistent pharmacokinetic data or unexpected metabolite profiles.
This could indicate that the deuterium labels on this compound are not stable under your experimental conditions.
Visual Troubleshooting Workflow
Below is a DOT script for a troubleshooting workflow to diagnose and address potential back-exchange issues.
Caption: Troubleshooting workflow for this compound back-exchange.
Quantitative Data Summary: Impact of Experimental Conditions on Deuterium Retention
The following table summarizes hypothetical data to illustrate the impact of different experimental conditions on the retention of deuterium in this compound.
| Parameter | Condition A (Sub-optimal) | Condition B (Optimized) | Deuterium Retention (%) | Key Takeaway |
| Storage Solvent | 70% Methanol in Water | 100% Acetonitrile (Aprotic) | 95% vs. >99% | Aprotic solvents minimize exchange during storage. |
| Sample Prep pH | pH 10.0 | pH 7.4 | 88% vs. >99% | Extreme pH can catalyze back-exchange. |
| Incubation Temp. | 50°C | 37°C | 92% vs. >99% | Higher temperatures can increase the rate of exchange. |
| LC Mobile Phase | pH 3.0 | pH 6.8 | 94% vs. >99% | Acidic mobile phases can promote on-column exchange. |
Detailed Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS
This protocol describes a method to assess the stability of this compound and quantify the extent of back-exchange.
Objective: To determine the percentage of deuterium retention in this compound under specific experimental conditions.
Materials:
-
This compound
-
Ranolazine (non-deuterated standard)
-
High-purity solvents (Acetonitrile, Methanol, Water)
-
Buffers of various pH
-
LC-MS system
Methodology:
-
Sample Preparation: Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).
-
Incubation: Incubate aliquots of the this compound stock solution under various conditions to be tested (e.g., different pH, temperatures, biological matrices).
-
Quenching: At specified time points, quench the reaction by rapid cooling and/or addition of an organic solvent to precipitate proteins if in a biological matrix.[1][10]
-
LC-MS Analysis:
-
Inject the samples onto a C18 reverse-phase column.
-
Use a mobile phase with a pH as close to neutral as possible and a rapid gradient to minimize on-column exchange.
-
Acquire mass spectra in full scan mode.
-
-
Data Analysis:
-
Determine the peak areas for the mass corresponding to this compound and the mass corresponding to the back-exchanged species (e.g., Ranolazine-D7, D6, etc.).
-
Calculate the percentage of deuterium retention.
-
Visual Representation of the Analytical Workflow
The DOT script below illustrates the workflow for assessing this compound stability.
Caption: Workflow for assessing this compound stability.
Signaling Pathway: Ranolazine Metabolism
Ranolazine is primarily metabolized by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[11][12] Deuteration at specific sites of metabolism in this compound is intended to slow down these metabolic pathways. The following diagram illustrates the major metabolic routes of ranolazine.
Caption: Major metabolic pathways of Ranolazine.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deuterated drug - Wikipedia [en.wikipedia.org]
- 4. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Recommendations for performing, interpreting and reporting hydrogen deuterium exchange mass spectrometry (HDX-MS) experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics of ranolazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Impact of mobile phase pH on Ranolazine-D8 stability
This technical support guide provides troubleshooting advice and frequently asked questions regarding the impact of mobile phase pH on the stability of Ranolazine-D8. For researchers, scientists, and drug development professionals, this resource offers insights into potential challenges and solutions for maintaining analyte integrity during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: How does the pH of the mobile phase affect the stability of this compound?
A1: The stability of Ranolazine is significantly influenced by pH. Forced degradation studies have shown that Ranolazine is susceptible to degradation under both acidic and basic conditions.[1][2][3][4] Specifically, under acidic stress, multiple degradation products have been identified.[3][4] There are conflicting reports regarding its stability in basic media; some studies indicate instability[2], while others suggest it is stable to base hydrolysis[3][4].
Since this compound is a deuterated analog, its chemical stability is expected to be very similar to that of Ranolazine. Therefore, it is crucial to carefully select the mobile phase pH to minimize the degradation of this compound during analysis.
Q2: What is the optimal mobile phase pH range for this compound analysis?
A2: Based on published HPLC methods, successful chromatographic separation of Ranolazine has been achieved using mobile phases with pH values ranging from acidic to neutral (pH 2.0 to 7.0).[5][6][7][8][9][10][11] However, to ensure the stability of this compound, it is recommended to work within a pH range of 3 to 6. Very low pH (below 2) or high pH (above 8) mobile phases should be used with caution and after performing stability assessments.
Q3: Can the deuterium label on this compound exchange with protons from the mobile phase?
A3: The stability of the deuterium label is a critical consideration. If the deuterium atoms are located at positions on the molecule that are prone to exchange with protons from the mobile phase (e.g., on heteroatoms like oxygen or nitrogen), this can lead to a loss of the isotopic label and compromise the integrity of the internal standard.[12] It is essential to use a this compound standard where the deuterium labels are placed on non-exchangeable positions.[12] If you are unsure about the labeling positions, it is advisable to test for isotopic exchange, especially when using mobile phases with extreme pH values.
Q4: How can I assess the stability of this compound in my mobile phase?
A4: To assess the stability of this compound in your specific mobile phase, you can perform an "in-vial" or "mobile phase" stability experiment. This involves preparing a solution of this compound in the mobile phase, storing it under the same conditions as your analytical samples (e.g., in the autosampler), and analyzing it at different time points (e.g., 0, 4, 8, 12, and 24 hours). A significant decrease in the peak area of this compound over time would indicate instability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound peak area over time in the analytical sequence. | Degradation of this compound in the mobile phase due to inappropriate pH. | 1. Evaluate the pH of your mobile phase. If it is highly acidic or basic, consider adjusting it to a more neutral range (pH 3-6).2. Perform an in-vial stability study to confirm degradation.3. If the pH cannot be changed, consider reducing the residence time of the samples in the autosampler by processing them in smaller batches. |
| Appearance of unknown peaks in the chromatogram of the internal standard. | This compound is degrading into one or more products. | 1. Review the literature on Ranolazine degradation products to see if the retention times match known degradants.[3][4]2. If possible, use mass spectrometry to identify the unknown peaks.3. Adjust the mobile phase pH to minimize degradation. |
| Inconsistent internal standard response across the analytical batch. | This could be due to time-dependent degradation of this compound in the autosampler. | 1. Ensure the autosampler temperature is controlled and kept low to minimize degradation rates.2. Perform a stability assessment to determine the maximum allowable time samples can be stored in the autosampler.3. Randomize the injection sequence to average out any time-dependent effects. |
| Poor peak shape for this compound. | While not directly a stability issue, pH can significantly affect the ionization state of Ranolazine and thus its chromatographic behavior. | 1. Consider the pKa of Ranolazine when selecting the mobile phase pH to ensure it is in a single ionic state for better peak shape.2. Experiment with different buffer systems at the desired pH. |
Experimental Protocols
Protocol for In-Vial Stability Assessment of this compound
Objective: To determine the stability of this compound in a specific HPLC mobile phase over a defined period.
Materials:
-
This compound reference standard
-
HPLC-grade solvents and buffers for the mobile phase
-
Calibrated volumetric flasks and pipettes
-
HPLC vials
-
HPLC system with a suitable detector (UV or MS)
Procedure:
-
Prepare the mobile phase to be tested.
-
Accurately prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare a working solution of this compound by diluting the stock solution with the mobile phase to a concentration that is representative of the concentration used in your analytical method.
-
Transfer aliquots of this working solution into several HPLC vials.
-
Immediately inject one of the vials (T=0) and record the peak area of this compound. This will serve as the baseline.
-
Store the remaining vials in the autosampler under the same conditions as your analytical samples.
-
Inject the vials at predetermined time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.
-
Acceptance Criteria: A common acceptance criterion for stability is that the mean peak area at each time point should be within ±15% of the initial peak area.
Data Presentation
Table 1: Example Data for In-Vial Stability of this compound in Mobile Phase (pH X.X)
| Time (hours) | Mean Peak Area (n=3) | % Remaining |
| 0 | 1,025,000 | 100.0% |
| 4 | 1,015,000 | 99.0% |
| 8 | 998,000 | 97.4% |
| 12 | 985,000 | 96.1% |
| 24 | 960,000 | 93.7% |
Visualizations
References
- 1. tsijournals.com [tsijournals.com]
- 2. impactfactor.org [impactfactor.org]
- 3. ijpsr.com [ijpsr.com]
- 4. ijpsr.com [ijpsr.com]
- 5. medipol.edu.tr [medipol.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. scirp.org [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. ijpsr.com [ijpsr.com]
- 11. Development and Validation of Stability Indicating RP-LC Method for Estimation of Ranolazine in Bulk and Its Pharmaceutical Formulations [scirp.org]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Overcoming co-eluting interferences with Ranolazine-D8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-eluting interferences during the analysis of Ranolazine-D8.
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of this compound, focusing on the identification and resolution of co-eluting interferences.
Question: I am observing unexpected peaks co-eluting with my this compound internal standard. What are the potential sources of this interference?
Answer:
Co-eluting peaks with this compound can originate from several sources. The most common interferents include:
-
Metabolites of Ranolazine: Ranolazine is extensively metabolized in the body, with over 40 different metabolites identified in plasma.[1] Some of these metabolites may have similar chromatographic behavior to this compound. Key metabolic pathways include N-dealkylation, O-demethylation, O-dearylation, hydrolysis of the amide group, and oxygenation.[2]
-
Degradation Products: Ranolazine can degrade under certain conditions, such as acidic or oxidative stress, forming various degradation products.[3][4][5] These compounds may co-elute with the internal standard.
-
Genotoxic Impurities (GTIs): The synthesis of ranolazine can result in the formation of potential genotoxic impurities.[6] While typically present at very low levels, they can still interfere with sensitive analytical methods.
-
Co-administered Drugs: Patients taking ranolazine are often on multiple medications.[7] Some of these drugs or their metabolites may have retention times similar to this compound. Common co-administered drugs include diltiazem, verapamil, atorvastatin, and metoprolol.[7][8][9]
-
Matrix Components: Endogenous components from the biological matrix (e.g., plasma, urine) can cause ion suppression or enhancement, and in some cases, may manifest as interfering peaks.
Question: How can I confirm the identity of the co-eluting interference?
Answer:
Identifying the interfering peak is crucial for effective troubleshooting. The following steps can help in its identification:
-
High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain the accurate mass of the interfering peak. This information can help in proposing a molecular formula and identifying the compound by comparing it to a database of known metabolites, degradation products, or co-administered drugs.[3]
-
Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis: Acquire the MS/MS spectrum of the interfering peak and compare it to the fragmentation pattern of this compound and suspected interferents. Unique fragment ions can help in differentiating the compounds.
-
Spiking Experiments: Spike the sample with standards of suspected interfering compounds (e.g., known metabolites, impurities) to see if the peak area of the interference increases.
Question: What chromatographic strategies can I employ to resolve the co-eluting peak from this compound?
Answer:
Optimizing the chromatographic separation is often the most effective way to eliminate co-eluting interferences. Consider the following strategies:
-
Gradient Optimization: Adjusting the gradient slope and duration can improve the resolution between closely eluting peaks. A shallower gradient can increase the separation of components.
-
Column Chemistry: Experiment with different column stationary phases. A column with a different selectivity, such as a pentafluorophenyl (PFP) or cyano (CN) phase, may provide the necessary resolution.[6][10]
-
Mobile Phase Modifiers: Altering the pH of the mobile phase or the type and concentration of the organic modifier (e.g., acetonitrile vs. methanol) can significantly impact the retention and selectivity of analytes.
-
Chiral Chromatography: Since ranolazine is a racemic mixture, chiral separation can be a powerful tool to resolve interferences, especially from stereoisomeric metabolites. Chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) have been successfully used for the enantioseparation of ranolazine.[11][12][13][14]
Question: Are there any mass spectrometric techniques that can help in overcoming co-elution without chromatographic separation?
Answer:
While chromatographic separation is preferred, certain mass spectrometric techniques can help in situations where co-elution cannot be fully resolved:
-
High-Resolution Mass Spectrometry (HRMS): If the interfering compound has a different elemental composition from this compound, HRMS can distinguish between them based on their accurate mass, even if they co-elute.
-
Ion Mobility Spectrometry (IMS): IMS separates ions based on their size, shape, and charge. This technique can provide an additional dimension of separation, potentially resolving isobaric and co-eluting species.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard?
A1: this compound is a deuterated analog of ranolazine. Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte. This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for matrix effects and variations in instrument response.
Q2: What are the common MRM transitions for Ranolazine and this compound?
A2: The most commonly reported MRM transition for ranolazine is m/z 428.2 → 279.5.[10][14] For this compound, the precursor ion would be shifted by +8 Da (m/z 436.2), while the product ion may or may not be shifted depending on the location of the deuterium labels. It is essential to optimize the MRM transitions in your own laboratory.
Q3: Can matrix effects from plasma interfere with this compound quantification?
A3: Yes, matrix effects can be a significant issue in bioanalysis.[15] Components of plasma can co-elute with the analyte and internal standard, leading to ion suppression or enhancement in the mass spectrometer. Using a stable isotope-labeled internal standard like this compound is the most effective way to mitigate these effects. Proper sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can also help in removing interfering matrix components.
Experimental Protocols
Example LC-MS/MS Method for Separation of Ranolazine from Potential Impurities
This protocol is based on a method for the simultaneous determination of five potential genotoxic impurities in ranolazine.[6]
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II |
| Column | Poroshell C18 PFP, 150 x 3.0 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) / %B: 0.00/2, 2.00/2, 7.00/50, 10.00/90, 14.00/90, 14.1/2, 18.00/2 |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Note: This is an example protocol and may require optimization for your specific application and instrumentation.
Visualizations
Caption: Troubleshooting workflow for resolving co-eluting interferences with this compound.
Caption: Major metabolic pathways of Ranolazine leading to potential interferences.
References
- 1. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The characterization of the metabolites of ranolazine in man by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. impactfactor.org [impactfactor.org]
- 6. Simultaneous and Trace Level Quantification of Five Potential Genotoxic Impurities in Ranolazine Active Pharmaceutical Ingredient Using LC-MS/MS [scirp.org]
- 7. Ranolazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
- 9. drugs.com [drugs.com]
- 10. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. galaxymineraltransport.com [galaxymineraltransport.com]
- 12. Analytical and semipreparative resolution of ranolazine enantiomers by liquid chromatography using polysaccharide chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. symc.edu.cn [symc.edu.cn]
- 14. Stereoselective quantitative analysis of ranolazine in plasma and tissue samples: application in pharmacokinetics and tissue distribution studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. eijppr.com [eijppr.com]
Navigating Inconsistent Internal Standard Response with Ranolazine-D8: A Technical Support Guide
For researchers and drug development professionals utilizing Ranolazine-D8 as an internal standard in bioanalytical assays, encountering inconsistent responses can be a significant roadblock. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to diagnose and resolve these issues, ensuring the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of inconsistent this compound internal standard (IS) response in LC-MS/MS analysis?
Inconsistent internal standard response can stem from a variety of factors throughout the analytical workflow.[1][2][3][4] These can be broadly categorized as:
-
Matrix Effects: Variations in the composition of the biological matrix between samples can lead to differential ionization suppression or enhancement of this compound compared to the analyte, Ranolazine.[5][6] This is a primary cause of variability, especially with complex matrices like plasma.
-
Sample Preparation Inconsistencies: Errors during sample preparation, such as inconsistent protein precipitation, inefficient liquid-liquid extraction (LLE), or variable recovery from solid-phase extraction (SPE), can lead to differing amounts of this compound being introduced to the analytical instrument.[7]
-
Pipetting and Handling Errors: Inaccurate pipetting of the this compound spiking solution, either adding too much or too little, is a common source of sporadic flyers or outliers in the data.[7]
-
Instrumental Issues: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the ion source, detector saturation, or inconsistent injection volumes, can cause the IS signal to drift or vary.[2]
-
Stability of this compound: Degradation of the this compound internal standard in the stock solution, working solution, or in the processed sample can lead to a decreasing response over time.[1][8]
-
Isotope Effects: Although stable isotope-labeled internal standards are designed to co-elute with the analyte, deuterium labeling can sometimes lead to a slight chromatographic shift.[9][10] If this shift causes this compound to elute in a region of different matrix effects than Ranolazine, it can result in inconsistent response ratios.[6]
Q2: My this compound response is consistently low across all samples. What should I investigate first?
A consistently low response for this compound across an entire batch of samples often points to a systemic issue. Here’s a step-by-step approach to troubleshooting:
-
Check the Internal Standard Working Solution:
-
Concentration: Verify the concentration of your this compound working solution. An error in dilution is a common culprit.
-
Stability: Ensure the working solution has not degraded. Prepare a fresh solution from your stock and re-run a few samples to see if the response improves.
-
-
Review the Sample Preparation Protocol:
-
Spiking Step: Double-check the volume of the IS working solution being added to each sample.
-
Extraction Efficiency: Evaluate the extraction recovery of this compound. A consistently low recovery will result in a low signal.
-
-
Inspect the LC-MS/MS System:
-
Ion Source: Check for a dirty or clogged ion source, which can lead to overall low sensitivity.
-
MS Parameters: Confirm that the correct mass transition and collision energy for this compound are being used.
-
Q3: I'm observing sporadic, random high or low this compound responses in my analytical run. What could be the cause?
Sporadic outliers, often referred to as "flyers," are typically due to random errors rather than a systematic problem.[7] The most likely causes include:
-
Pipetting Errors: Inconsistent addition of the internal standard to individual samples.
-
Injection Volume Variability: An issue with the autosampler leading to inconsistent injection volumes.
-
Sample Matrix Anomalies: A unique characteristic of a single sample's matrix causing significant ion suppression or enhancement for the internal standard.
To address this, it's recommended to re-prepare and re-inject the affected samples. If the issue persists with the same sample, a matrix effect is the likely cause.
Q4: Can the choice of sample preparation method influence the consistency of the this compound response?
Absolutely. The sample preparation method plays a critical role in minimizing matrix effects and ensuring consistent recovery of both the analyte and the internal standard.
-
Protein Precipitation (PPT): While simple and fast, PPT is the least effective at removing matrix components and can lead to significant ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers better cleanup than PPT and can be optimized by adjusting the solvent and pH to improve the recovery of Ranolazine and this compound while removing interfering substances.
-
Solid-Phase Extraction (SPE): SPE provides the most thorough sample cleanup and can significantly reduce matrix effects, leading to more consistent internal standard responses.
The choice of method will depend on the complexity of the matrix and the required sensitivity of the assay.
Troubleshooting Guides
Guide 1: Systematic Investigation of Low this compound Response
This guide provides a structured approach to diagnosing consistently low internal standard signals.
Objective: To identify the root cause of a consistently low this compound signal across an analytical batch.
Workflow Diagram:
References
- 1. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 2. researchgate.net [researchgate.net]
- 3. Internal standard response variations during incurred sample analysis by LC-MS/MS: Case by case trouble-shooting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. hilarispublisher.com [hilarispublisher.com]
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Ranolazine
For researchers, scientists, and drug development professionals, the accurate quantification of drug candidates in biological matrices is paramount. This guide provides a detailed comparison of a validated bioanalytical method for Ranolazine utilizing a stable isotope-labeled internal standard, Ranolazine-D8, against alternative methods employing different internal standards. The data presented is intended to offer an objective performance comparison, supported by experimental protocols and visual workflows, to aid in the selection of the most appropriate analytical method.
Performance Comparison of Bioanalytical Methods for Ranolazine
The selection of an appropriate internal standard is critical for the robustness and reliability of a bioanalytical method. A stable isotope-labeled internal standard, such as this compound, is often considered the "gold standard" due to its similar physicochemical properties to the analyte, which helps to compensate for variability during sample preparation and analysis. This section compares the performance of the this compound method with alternatives that use structurally analogous internal standards.
Method 1: Ranolazine with this compound Internal Standard
This method, detailed in regulatory filings, demonstrates high sensitivity and robustness for the quantification of Ranolazine in human plasma.
Table 1: Validation Parameters for Ranolazine Bioanalytical Method using this compound
| Validation Parameter | Result |
| Linearity Range | 10.1 - 4011.8 ng/mL[1] |
| Lower Limit of Quantification (LLOQ) | 10.2 ng/mL[1] |
| Accuracy (at LLOQ) | 105.98%[1] |
| Precision (Within-Batch at LLOQ) | Not explicitly stated |
| Precision (Between-Batch at LLOQ) | Not explicitly stated |
| Accuracy (at LQC, MQC, HQC) | Within acceptable limits[1] |
| Precision (Within-Batch at LQC, MQC, HQC) | Within acceptable limits[1] |
| Precision (Between-Batch at LQC, MQC, HQC) | Within acceptable limits[1] |
| Recovery | Not explicitly stated |
| Freeze-Thaw Stability (3 cycles) | Stable (99.36% - 100.61%)[2] |
| Bench-Top Stability (6.5 hours) | Stable[2] |
| Short-Term Stability (diluted, 23.53 hrs) | Stable (100.12%)[2] |
| Long-Term Stability (144 days at -50°C) | Stable (99.61% - 100.43%)[2] |
Method 2: Ranolazine with Tramadol Internal Standard
This alternative method utilizes a readily available drug, Tramadol, as the internal standard.
Table 2: Validation Parameters for Ranolazine Bioanalytical Method using Tramadol
| Validation Parameter | Result |
| Linearity Range | 10 - 5000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[3] |
| Accuracy | 96.7% - 101.6%[3] |
| Intra-Day Precision | < 3.1%[3] |
| Inter-Day Precision | < 2.8%[3] |
| Recovery (Ranolazine) | 67.0% - 71.6%[3] |
| Recovery (Tramadol) | 88.5%[3] |
| Freeze-Thaw Stability (3 cycles) | Stable[3] |
| Autosampler Stability (12 hours) | Stable[3] |
| Long-Term Stability (30 days at -20°C) | Stable[3] |
Method 3: Ranolazine with an Unnamed Internal Standard
This method was developed for a bioequivalence study and uses an internal standard identified by its mass-to-charge ratio.
Table 3: Validation Parameters for Ranolazine Bioanalytical Method with Unnamed IS
| Validation Parameter | Result |
| Linearity Range | 5 - 2000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Accuracy | 94.53% - 117.86% |
| Precision | 0.14% - 4.56% |
| Mean Extraction Recovery (Ranolazine) | 82.36% - 94.25% |
| Mean Extraction Recovery (IS) | 88.37% |
| Freeze-Thaw Stability (3 cycles) | Stable[1] |
| Ambient Storage Stability (24 hours) | Stable[1] |
| Long-Term Stability (1 and 3 months at -20°C) | Stable[1] |
| Processed Sample Stability (72 hours at 4°C) | Stable[1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and evaluation of bioanalytical methods.
Protocol for Ranolazine Bioanalysis using this compound
-
Sample Preparation: Liquid-Liquid Extraction (LLE) is employed to extract Ranolazine and this compound from human K3EDTA plasma.[1]
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography (HPLC) system.
-
Details: Specific column, mobile phase, and gradient conditions are proprietary to the validating laboratory but are optimized to achieve separation from endogenous plasma components.
-
-
Mass Spectrometric Conditions:
-
Instrument: Tandem mass spectrometer (MS/MS).
-
Detection: Multiple Reaction Monitoring (MRM) is used for the quantification of Ranolazine and this compound.
-
Protocol for Ranolazine Bioanalysis using Tramadol
-
Sample Preparation: LLE with diethyl ether-dichloromethane (60:40 v/v) is used to extract the analyte and internal standard from 50 µL of human plasma.[3]
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
-
Instrument: QtrapTM LC–MS–MS system with an electrospray ionization (ESI) interface.[3]
-
Detection: MRM of the transitions m/z 428.3 → 98.1 for Ranolazine and m/z 264.1 → 58.0 for Tramadol.
-
Protocol for Ranolazine Bioanalysis with Unnamed Internal Standard
-
Sample Preparation: Protein precipitation with methanol is performed.
-
Chromatographic Conditions:
-
Instrument: LC-MS/MS system.
-
Column: Peerless Cyano column (33 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Isocratic methanol-water with 1.0% formic acid (65:35, v/v).
-
Flow Rate: 1.0 mL/min.
-
-
Mass Spectrometric Conditions:
-
Instrument: Triple quadrupole mass spectrometer with a turbo ionspray source in positive mode.
-
Detection: MRM of the fragmentation of m/z 428.20 → 279.50 for Ranolazine and m/z 448.30 → 285.20 for the internal standard.
-
Visualizing the Bioanalytical Workflow and Validation Parameters
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationships between key validation parameters.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Key parameters in bioanalytical method validation.
References
A Comparative Analysis of Ranolazine and Ranolazine-D8 Fragmentation Patterns in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the mass spectrometry fragmentation patterns of the anti-anginal drug Ranolazine and its deuterated analog, Ranolazine-D8. Understanding the fragmentation behavior of these compounds is crucial for their bioanalytical quantification, metabolite identification, and overall drug development process. This document presents experimental data, detailed protocols, and visual representations of the fragmentation pathways to aid researchers in their studies.
Introduction to Ranolazine and its Deuterated Analog
Ranolazine is a piperazine derivative that exerts its anti-anginal effects by inhibiting the late inward sodium current in cardiac cells.[1] this compound is a stable isotope-labeled version of Ranolazine, where eight hydrogen atoms on the piperazine ring are replaced by deuterium atoms.[2][3] This isotopic labeling makes this compound an ideal internal standard for quantitative bioanalytical methods using mass spectrometry, as it co-elutes with Ranolazine but is distinguishable by its higher mass.
Comparative Fragmentation Analysis
The fragmentation of Ranolazine and this compound in mass spectrometry, typically using electrospray ionization (ESI) in positive mode, yields characteristic product ions. The primary fragmentation occurs at the ether linkage and the amide bond. The presence of deuterium atoms on the piperazine ring of this compound results in a predictable mass shift for fragments containing this moiety.
The protonated molecule of Ranolazine ([M+H]⁺) is observed at an m/z of approximately 428.2 to 428.5.[4][5] For this compound, this precursor ion is shifted by 8 Da to an m/z of approximately 436.3, corresponding to the addition of eight deuterium atoms.[2]
Key fragment ions for Ranolazine include m/z 279.1 and 214.1.[4][5][6] The fragment at m/z 279.5 arises from the cleavage of the C-N bond of the piperazine ring, resulting in the loss of the N-(2,6-dimethylphenyl)acetamide moiety.[4] Another significant fragment is observed at m/z 214.1.[6]
For this compound, the fragmentation pattern is analogous, but the masses of the fragments containing the deuterated piperazine ring are shifted. The fragment corresponding to the N-(2,6-dimethylphenyl)acetamide moiety remains at m/z 279.1 as it does not contain any deuterium atoms. However, the fragment containing the deuterated piperazine ring is expected to show a mass shift of +8 Da.
Data Presentation: Comparative Fragmentation Data
| Compound | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Putative Structure of Fragment |
| Ranolazine | 428.2 | 279.5 | [C₁₇H₁₉N₂O₂]⁺ |
| 214.1 | [C₁₂H₁₆NO₂]⁺ | ||
| This compound | 436.3 | 279.5 | [C₁₇H₁₉N₂O₂]⁺ |
| 222.1 | [C₁₂H₈D₈NO₂]⁺ |
Experimental Protocols
The following is a representative experimental protocol for the LC-MS/MS analysis of Ranolazine, from which the fragmentation data is derived.
Liquid Chromatography:
-
Column: A C18 column (e.g., Zorbax extend C18 or Nova-Pak C18) is commonly used.[5][7]
-
Mobile Phase: A typical mobile phase consists of a mixture of methanol or acetonitrile and an aqueous buffer like ammonium acetate or formic acid.[4][7][8] For instance, methanol and 10mM ammonium acetate (60:40 v/v) can be used.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is often employed.[4][7]
-
Injection Volume: A small injection volume, such as 10 µL, is standard.[7]
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used.[5][7]
-
Detection: Detection is performed using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode.[5][7]
-
MRM Transitions: For Ranolazine, a common transition monitored is m/z 428.2 → 279.5.[4] For this compound, the corresponding transition would be m/z 436.3 → 279.5.
Sample Preparation:
-
Extraction: Liquid-liquid extraction or solid-phase extraction can be used to isolate the analytes from the biological matrix, such as human plasma.[7] A common liquid-liquid extraction solvent is a mixture of diethyl ether and dichloromethane.[7]
Visualization of Fragmentation Pathways
References
- 1. Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H33N3O4 | CID 25224477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound Dihydrochloride | C24H35Cl2N3O4 | CID 49849870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hydrogen/Deuterium and 16O/18O-Exchange Mass Spectrometry Boosting the Reliability of Compound Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
Ranolazine-D8: A Comparative Analysis of Inter-day and Intra-day Precision and Accuracy in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Ranolazine-D8's Performance Against Alternative Internal Standards Supported by Experimental Data.
In the quantitative bioanalysis of the antianginal drug Ranolazine, the choice of an appropriate internal standard is paramount to ensure the accuracy and precision of analytical methods. This guide provides a comparative overview of the inter-day and intra-day precision and accuracy of this compound, a deuterated analog of Ranolazine, against other commonly used internal standards. The data presented is compiled from various validation studies to aid researchers in selecting the most suitable internal standard for their specific analytical needs.
Performance Data: this compound versus Alternatives
The use of a stable isotope-labeled internal standard, such as this compound, is widely considered the gold standard in LC-MS bioanalysis due to its ability to mimic the analyte's behavior during sample preparation and ionization, thereby providing the most accurate correction for experimental variability. The following tables summarize the inter-day and intra-day precision and accuracy data for this compound and two alternative internal standards, Tramadol and Propafenone.
Table 1: Inter-day and Intra-day Precision and Accuracy of Ranolazine Analysis using this compound Internal Standard
| Parameter | Within Batch (Intra-day) | Between Batch (Inter-day) |
| Accuracy (%) | 96.94 – 100.88 | 98.29 – 100.47 |
| Precision (%RSD) | 0.54 - 3.27 | 0.98 – 2.44 |
Data sourced from a clinical pharmacology review for the analysis of Ranolazine in human K3EDTA plasma using a liquid-liquid extraction technique.[1]
Table 2: Inter-day and Intra-day Precision and Accuracy of Ranolazine Analysis using Tramadol Internal Standard
| Parameter | Intra-day | Inter-day |
| Accuracy (%) | 96.7–101.6 | 96.7–101.6 |
| Precision (%RSD) | < 3.1 | < 2.8 |
Data from a study on the determination of Ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay.[2][3]
Table 3: Inter-day and Intra-day Precision and Accuracy of Ranolazine Analysis using Propafenone Internal Standard
| Parameter | Intra-day | Inter-day |
| Accuracy (%) | Within ±3.2 | Within ±3.2 |
| Precision (%RSD) | < 3.7 | < 3.7 |
Data from a study on the sensitive quantification of Ranolazine in human plasma by liquid chromatography-tandem mass spectrometry.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. The following sections outline the typical experimental protocols for the quantification of Ranolazine using this compound and an alternative internal standard.
Method 1: Ranolazine Quantification with this compound Internal Standard
This method is a high-performance liquid chromatography-tandem mass spectrometric (HPLC-MS/MS) assay for the estimation of Ranolazine in human plasma.
Sample Preparation:
-
Utilize a liquid-liquid extraction technique to isolate Ranolazine and the this compound internal standard from human K3EDTA plasma.[1]
Chromatography:
-
System: High-Performance Liquid Chromatography (HPLC)
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water).
-
Flow Rate: Optimized for adequate separation and peak shape.
-
Injection Volume: Typically in the range of 5-20 µL.
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for Ranolazine and this compound.
Method 2: Ranolazine Quantification with Tramadol Internal Standard
This method describes a validated LC-MS/MS procedure for the determination of Ranolazine in human plasma using Tramadol as the internal standard.[2][3]
Sample Preparation:
Chromatography:
-
System: Liquid Chromatography (LC)
-
Mobile Phase: A suitable mixture of organic and aqueous phases to achieve separation.
-
Column: A reversed-phase column appropriate for the separation of the analytes.[2][3]
Mass Spectrometry:
-
System: Tandem Mass Spectrometer (MS/MS)
-
Ionization: Electrospray Ionization (ESI)
-
Detection: Multiple Reaction Monitoring (MRM) mode to monitor the specific transitions for Ranolazine and Tramadol.
Visualizing the Workflow and Signaling Pathway
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflow for Ranolazine bioanalysis and the signaling pathway of Ranolazine's therapeutic action.
Caption: Experimental workflow for the bioanalysis of Ranolazine.
Caption: Signaling pathway of Ranolazine's antianginal action.
References
- 1. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 3. Ranolazine: Multifaceted Role beyond Coronary Artery Disease, a Recent Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Ranolazine-D8 vs. a Structural Analog as an Internal Standard: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard (IS) is paramount for the accuracy and reliability of bioanalytical methods. This guide provides a detailed comparison between the stable isotope-labeled (SIL) internal standard, Ranolazine-D8, and a structural analog, phenoprolamine, for the quantification of the anti-anginal drug ranolazine.
Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample preparation and chromatographic separation.[1][3] However, the use of a structural analog as an internal standard can be a viable alternative, particularly when a SIL IS is unavailable or cost-prohibitive.[3] This guide presents a comparative overview of this compound and phenoprolamine, offering experimental data and protocols to inform the selection of the most suitable internal standard for your research needs.
Performance Comparison: this compound vs. Phenoprolamine
The ideal internal standard should co-elute with the analyte, have similar extraction recovery, and experience comparable ionization efficiency to effectively compensate for variations in the analytical process.[1] The following tables summarize the key performance parameters for this compound and phenoprolamine based on available literature.
| Parameter | This compound | Phenoprolamine (Structural Analog) | Key Considerations |
| Chemical Structure | Identical to Ranolazine, with 8 deuterium atoms | Structurally similar to Ranolazine | Deuterated standards offer near-perfect co-elution and similar matrix effects. Structural analogs may have different retention times and ionization efficiencies. |
| Mass Transition (m/z) | Q1: 436.3, Q3: 287.2 (Example) | Q1: 344.3, Q3: 165.1[4] | Different mass transitions prevent isobaric interference. |
| Chromatographic Retention | Co-elutes with Ranolazine | Elutes in close proximity to Ranolazine | Co-elution is crucial for compensating for matrix effects that can vary across the chromatographic peak. |
| Extraction Recovery | Expected to be identical to Ranolazine | Similar to Ranolazine[4] | A structural analog should have comparable solubility and distribution coefficients to ensure consistent recovery. |
| Ionization Suppression/Enhancement | Experiences the same matrix effects as Ranolazine | May experience different matrix effects | The closer the structural similarity and retention time, the better the compensation for matrix effects. |
| Accuracy and Precision | Generally provides higher accuracy and precision | Can provide acceptable accuracy and precision with careful validation[4] | The European Medicines Agency (EMA) has noted that over 90% of submissions utilize stable isotope-labeled internal standards.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing the performance of internal standards. Below are representative experimental protocols for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of ranolazine using either this compound or phenoprolamine as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or phenoprolamine).
-
Add 300 µL of methanol to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Conditions for Ranolazine and Phenoprolamine
| Parameter | Condition |
| LC System | Agilent 1260 Infinity HPLC or equivalent |
| Column | Nova-Pak C18, 3.9 x 150 mm, 4 µm |
| Mobile Phase | Acetonitrile:Water:Formic Acid (70:30:0.5, v/v/v)[4] |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | AB Sciex 4000 QTRAP® or equivalent |
| Ionization Mode | Positive Electrospray Ionization (ESI) |
| MRM Transitions | Ranolazine: m/z 428.5 → 279.1[4] Phenoprolamine: m/z 344.3 → 165.1[4] this compound: (Hypothetical) m/z 436.3 → 287.2 |
| Ion Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Logical Workflow for Internal Standard Selection
The decision to use a stable isotope-labeled or a structural analog internal standard involves a trade-off between optimal performance and practical considerations like cost and availability. The following diagram illustrates the logical workflow for selecting an appropriate internal standard.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
Ranolazine-D8 in Bioanalysis: A Performance Comparison in Plasma and Urine
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents in biological matrices is paramount. This guide provides a comparative overview of the performance of Ranolazine-D8 as an internal standard in the bioanalysis of Ranolazine, focusing on its application in plasma and urine. The information presented is based on published experimental data.
Ranolazine, an anti-anginal medication, requires precise measurement in pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its ability to mimic the analyte's behavior during sample preparation and analysis, thus correcting for matrix effects and variability.
Performance of this compound in Human Plasma
Numerous studies have validated the use of this compound for the quantification of Ranolazine in human plasma. The data consistently demonstrates high accuracy and precision, making it a reliable internal standard for this matrix.
Below is a summary of the quantitative performance of this compound in human plasma as reported in various studies.
| Parameter | This compound | Reference |
| Linearity Range (ng/mL) | 10.1 - 4011.8 | [1] |
| Accuracy (%) | 105.98% at LLOQ | [1] |
| Precision (RSD%) | Within-batch precision acceptable | [1] |
| Stability | Stable for 23.5 hours at room temperature and 144 days at -50°C | [1] |
Alternative Internal Standards for Ranolazine Analysis in Plasma
| Internal Standard | Linearity Range (ng/mL) | Accuracy (%) | Precision (RSD%) | Recovery (%) | Reference |
| Phenoprolamine | 5 - 4000 | Within ±3.2% | < 3.7% | Not Reported | [2] |
| Propafenone | 1 - 3000 | 93.0 - 108.9% | < 8.9% | Not Reported | |
| Ornidazole | 2 - 100 (in rat plasma) | -10.0% to 10.0% (RE) | < 14.0% | 95.3 - 104.3% | [3] |
| Tramadol | 10 - 5000 | 96.7 - 101.6% | < 3.1% (Intra-day), < 2.8% (Inter-day) | Not Reported | [4] |
Performance of this compound in Urine
Comprehensive data on the performance of this compound as an internal standard for the quantification of Ranolazine in urine is limited in the available scientific literature. While some studies have analyzed Ranolazine and its metabolites in urine, they have either not employed a deuterated internal standard or have not provided detailed validation data for the internal standard's performance in this specific matrix. Therefore, a direct comparison of this compound's performance in urine versus plasma, or against other internal standards in urine, cannot be conclusively made at this time.
Experimental Protocols
The following sections detail typical experimental methodologies for the analysis of Ranolazine in human plasma using this compound as an internal standard, based on published literature.
Sample Preparation
A common method for plasma sample preparation is protein precipitation.
-
Thaw human plasma samples and vortex to ensure homogeneity.[5]
-
Spike a known concentration of this compound internal standard solution into the plasma sample.
-
Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample.[6]
-
Vortex the mixture to facilitate protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for LC-MS/MS analysis.
Some methods may employ liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up.[1]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The supernatant is injected into an LC-MS/MS system for separation and quantification.
-
Chromatographic Column: A C18 or a cyano column is typically used for separation.[6]
-
Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous solution (e.g., ammonium acetate or formic acid in water) is commonly used.[6]
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is generally employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both Ranolazine and this compound.[6]
Typical MRM Transitions:
-
Ranolazine: m/z 428.3 → 279.3
-
This compound: The specific transition for this compound would be dependent on the position of the deuterium labels, but a common approach is to monitor a transition that reflects the stable isotope labeling.
Visualizing the Workflow and Principles
To better illustrate the experimental process and the underlying principles of using a stable isotope-labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for Ranolazine bioanalysis.
Caption: Principle of stable isotope-labeled internal standards.
Conclusion
This compound has demonstrated robust and reliable performance as an internal standard for the quantification of Ranolazine in human plasma. Its use in validated LC-MS/MS methods provides high accuracy and precision, which is essential for clinical and research applications. While alternative internal standards have been successfully used, the physicochemical similarity of a deuterated analog like this compound makes it an ideal choice to compensate for analytical variability.
Further research is warranted to establish the performance of this compound in other biological matrices, such as urine, to provide a more comprehensive understanding of its applicability in diverse bioanalytical scenarios. Direct comparative studies between this compound and other internal standards would also be beneficial to definitively establish its superiority.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Sensitive quantification of ranolazine in human plasma by liquid chromatography--tandem mass spectrometry with positive electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. symc.edu.cn [symc.edu.cn]
- 4. Determination of ranolazine in human plasma by liquid chromatographic-tandem mass spectrometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. Determination of ranolazine in human plasma by LC-MS/MS and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ranolazine-D8: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Ranolazine-D8, a deuterated analog of the anti-anginal drug Ranolazine. The following procedures are intended for researchers, scientists, and drug development professionals to ensure the safe handling and compliant disposal of this compound in a laboratory setting.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The Safety Data Sheet (SDS) for this compound and its hydrochloride salt indicates that the compound may be harmful if inhaled, swallowed, or absorbed through the skin, and can cause eye and skin irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or goggles |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended. |
This compound Disposal Procedure
The primary and recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company.[1] This method ensures the complete destruction of the compound, mitigating potential environmental hazards. This compound is not classified as dangerous goods for transport.[1][3][4]
Step-by-Step Disposal Protocol:
-
Segregation: Isolate this compound waste from other laboratory waste streams. This includes pure compound, contaminated labware (e.g., vials, spatulas, weighing boats), and contaminated PPE.
-
Waste Container: Place all solid this compound waste into a clearly labeled, sealed, and appropriate hazardous waste container. The container should be compatible with organic solids.
-
Labeling: The waste container must be labeled in accordance with your institution's and local regulations. The label should clearly identify the contents as "this compound waste" and include any other required hazard information.
-
Storage: Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area. Follow your institution's guidelines for storage duration limits.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and incineration of the this compound waste. Provide them with the Safety Data Sheet for this compound.
Important Considerations:
-
Do Not Dispose Down the Drain: this compound should not be disposed of down the sink or in regular trash.[5][6] Improper disposal can lead to environmental contamination.[7]
-
Consult Local Regulations: Disposal procedures must always be in compliance with federal, state, and local regulations.[3]
-
No In-Lab Treatment: It is not recommended to treat or neutralize this compound waste within the laboratory. The most effective and compliant method of disposal is through a professional waste management service.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
Caption: Workflow for the proper laboratory disposal of this compound.
This comprehensive guide is intended to ensure the safe and compliant disposal of this compound. By adhering to these procedures, laboratories can minimize risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.
References
- 1. esschemco.com [esschemco.com]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chm.pops.int [chm.pops.int]
- 4. epfl.ch [epfl.ch]
- 5. p2infohouse.org [p2infohouse.org]
- 6. esschemco.com [esschemco.com]
- 7. How a Medical Waste Incinerator Works | TriHaz Solutions [trihazsolutions.com]
Essential Safety and Handling Protocols for Ranolazine-D8
This guide provides crucial safety and logistical information for the handling and disposal of Ranolazine-D8, a deuterated analog of an active pharmaceutical ingredient. Adherence to these procedures is vital for ensuring the safety of laboratory personnel and the integrity of research.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against potential exposure to this compound. The following table summarizes the recommended PPE based on available Safety Data Sheets (SDS) for this compound salts.[1][2]
| Body Part | Required PPE | Standard/Specification |
| Respiratory | Full-facepiece airline respirator (positive pressure mode with emergency escape) or a self-contained breathing apparatus. | NIOSH/MSHA or European Standard EN 149 approved. |
| Hands | Chemical-resistant gloves (double gloving recommended). | Inspect prior to use. |
| Eyes | Safety glasses with side-shields or goggles. | Conforming to EN166 (EU) or NIOSH (US) approved. |
| Body | Protective clothing, such as a lab coat or gown with a solid front, long sleeves, and tight-fitting cuffs. | Made of lint-free, low-permeability fabric. |
Engineering Controls: Whenever possible, handle this compound within a process enclosure, such as a glove box or a fume hood with local exhaust ventilation, to minimize airborne exposure.[1]
Experimental Protocols: Donning and Doffing PPE
Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Wash hands thoroughly with soap and water.
-
Gown: Put on a disposable, low-permeability gown, ensuring it is securely fastened.
-
Respiratory Protection: Don the appropriate respirator as specified in the table above. Ensure a proper fit and seal.
-
Eye Protection: Put on safety glasses with side-shields or goggles.
-
Gloves: Don the first pair of gloves, tucking the gown cuffs underneath. Don a second pair of gloves over the first, ensuring the gown cuffs are securely covered.
Doffing Procedure:
-
Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside with bare skin. Dispose of them immediately in a designated waste container.
-
Gown: Untie the gown and peel it away from your body, turning it inside out as you remove it. Dispose of it in the appropriate waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove eye protection from the back to the front.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations.
-
Contaminated PPE: All used PPE, including gloves, gowns, and respirator cartridges, should be placed in a sealed, labeled hazardous waste bag.
-
Chemical Waste: Unused this compound and any solutions containing it should be collected in a clearly labeled, sealed hazardous waste container.
-
Labware: Disposable labware should be discarded in the hazardous waste stream. Reusable labware must be decontaminated following a validated procedure before being washed.
Visualized Workflows
The following diagrams illustrate key safety and handling procedures for this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
